3-Phenoxybenzoyl cyanide
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-phenoxybenzoyl cyanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO2/c15-10-14(16)11-5-4-8-13(9-11)17-12-6-2-1-3-7-12/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBJUQCDEOCYPBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70210770 | |
| Record name | Acetonitrile, (m-phenoxyphenyl)oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70210770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61775-25-5 | |
| Record name | Acetonitrile, (m-phenoxyphenyl)oxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061775255 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetonitrile, (m-phenoxyphenyl)oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70210770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 3-Phenoxybenzoyl Cyanide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Phenoxybenzoyl cyanide, an aroyl cyanide, is a significant chemical intermediate, primarily recognized for its role as a precursor in the synthesis of various commercial products, most notably synthetic pyrethroid insecticides.[1] Its bifunctional nature, possessing both an electrophilic carbonyl carbon and an activated cyano group, makes it a versatile scaffold in organic synthesis.[1] This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and spectral characterization of this compound.
Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 61775-25-5 | [1][2][3][4] |
| Molecular Formula | C₁₄H₉NO₂ | [2][3][4] |
| Molecular Weight | 223.23 g/mol | [1][2][3][4][5] |
| Appearance | Yellow crystals | [1] |
| Melting Point | 71.8-72.5 °C | [1] |
| IUPAC Name | This compound | [6] |
| Synonyms | α-Oxo-3-phenoxybenzeneacetonitrile, m-Phenoxybenzoyl Cyanide | [3][6] |
| InChI | InChI=1S/C14H9NO2/c15-10-14(16)11-5-4-8-13(9-11)17-12-6-2-1-3-7-12/h1-9H | [6] |
| InChI Key | RBJUQCDEOCYPBM-UHFFFAOYSA-N | [1] |
| SMILES | O=C(C#N)c1cccc(Oc2ccccc2)c1 | [6] |
| XLogP3 | 4 | [5] |
| Hydrogen Bond Acceptor Count | 3 | [5] |
| Rotatable Bond Count | 3 | [5] |
Synthesis of this compound
Aroyl cyanides, including this compound, are most commonly synthesized through the cyanation of the corresponding aroyl chlorides.[1] Below are detailed experimental protocols for the synthesis of aroyl cyanides, which can be adapted for the specific synthesis of this compound from 3-phenoxybenzoyl chloride.
Experimental Protocol 1: Cyanation using Potassium Hexacyanoferrate(II)
This method utilizes a non-toxic cyanide source, making it an environmentally benign approach.[7][8]
Materials:
-
3-Phenoxybenzoyl chloride
-
Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), dried at 80°C under vacuum for 24 hours and finely powdered
-
Silver iodide (AgI)
-
Polyethylene glycol 400 (PEG-400)
-
Potassium iodide (KI)
-
Anhydrous dimethylformamide (DMF)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
Procedure:
-
In a round-bottom flask, a mixture of AgI (3 mol%), PEG-400 (4 mol%), KI (3 mol%), and K₄[Fe(CN)₆] (0.2 equivalents) in anhydrous DMF is stirred for 10 minutes at room temperature.[7]
-
3-Phenoxybenzoyl chloride (1 equivalent) is then added to the mixture.[7]
-
The reaction mixture is stirred at room temperature, and the progress is monitored by thin-layer chromatography (TLC) using a petroleum ether-ethyl acetate (5:1) mobile phase.[7]
-
Upon completion of the reaction, 20 mL of dichloromethane is added to the mixture.[7]
-
The resulting suspension is filtered to remove solid byproducts.[7]
-
The filtrate is washed three times with 30 mL of cold water and dried over anhydrous magnesium sulfate.[7]
-
The solvent is removed by distillation, and the crude product is purified by crystallization from hexane to yield this compound.[7]
Experimental Protocol 2: One-Step Synthesis from 3-Phenoxybenzaldehyde
This method provides a direct route from the corresponding aromatic aldehyde.
Materials:
-
3-Phenoxybenzaldehyde
-
Potassium cyanide (KCN)
-
Pyridinium p-toluenesulfonate (PPTS)
-
Pyridinium chlorochromate (PCC)
-
Acetic anhydride
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
A solution of 3-phenoxybenzaldehyde in dichloromethane is treated with two equivalents of potassium cyanide and one equivalent of PPTS.[9]
-
One equivalent of PCC is then added to the reaction mixture.[9]
-
The mixture is stirred for approximately 1 hour at room temperature.[9]
-
For potentially higher yields, three equivalents of acetic anhydride can be added after the PCC oxidation.[9]
-
The reaction is presumed to proceed through the formation of a cyanohydrin intermediate, which is then oxidized to the aroyl cyanide.[9]
-
Standard workup and purification procedures (e.g., extraction and chromatography) are then employed to isolate the this compound.
Reactivity and Chemical Transformations
The reactivity of this compound is dominated by the presence of the carbonyl and cyanide functional groups.
-
Nucleophilic Attack at the Carbonyl Carbon: The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. This reactivity is central to its role as an acylating agent.[1]
-
Reactions of the Cyanide Group: The cyanide group can undergo various transformations. For instance, it can be hydrolyzed to a carboxylic acid or reduced to a primary amine.[1] The cyanide ion itself can also act as a nucleophilic catalyst in reactions such as the benzoin condensation.[10]
A key application of this compound is its role as a precursor to α-cyano-3-phenoxybenzyl alcohol, a crucial intermediate in the synthesis of pyrethroid insecticides like fenvalerate, deltamethrin, and cypermethrin.[1] This transformation involves the reduction of the carbonyl group.
Spectral Characterization
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show strong, characteristic absorption bands for the nitrile and carbonyl groups.
-
Nitrile (C≡N) Stretch: A sharp, intense absorption band is anticipated in the region of 2200-2240 cm⁻¹.[1] The conjugation with the carbonyl group may influence the exact position of this band.
-
Carbonyl (C=O) Stretch: A strong absorption band is expected in the typical region for aromatic ketones, generally around 1680-1700 cm⁻¹. For 2-chlorobenzoyl cyanide, a related compound, the C=O stretch is observed at 1776 cm⁻¹.[7]
-
Aromatic C-H and C=C Stretches: Multiple bands corresponding to the aromatic rings will be present in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively.
-
C-O-C Stretch: An absorption corresponding to the ether linkage is expected in the region of 1200-1300 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum would be complex due to the presence of two aromatic rings. The protons on the phenoxy and benzoyl rings would appear as multiplets in the aromatic region, typically between 7.0 and 8.0 ppm.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbon (likely in the range of 180-190 ppm) and the nitrile carbon (around 115-120 ppm). The aromatic carbons would appear in the region of 110-160 ppm.
Mass Spectrometry
The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z = 223. Common fragmentation patterns would likely involve the loss of the cyanide group (M-26) and the phenoxy group (M-93), as well as fragmentation of the aromatic rings.
Visualizations
Synthesis Workflow of this compound
References
- 1. This compound | 61775-25-5 | Benchchem [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. usbio.net [usbio.net]
- 4. calpaclab.com [calpaclab.com]
- 5. echemi.com [echemi.com]
- 6. This compound | LGC Standards [lgcstandards.com]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. Alkanoyl and Aroyl Cyanide synthesis by Cyanation [organic-chemistry.org]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to 3-Phenoxybenzoyl Cyanide
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of 3-Phenoxybenzoyl cyanide, a key chemical intermediate. The document details its molecular structure, physicochemical properties, synthesis protocols, and core applications, with a focus on its role in the development of synthetic pyrethroids.
Molecular Structure and Physicochemical Properties
This compound, also known as α-oxo-3-phenoxybenzeneacetonitrile or m-phenoxybenzoyl cyanide, is an organic compound characterized by a benzoyl group substituted with a phenoxy group at the meta-position and a cyanide functional group attached to the carbonyl carbon.[1][2] Its structure serves as a crucial building block for the alcohol moiety of several potent synthetic pyrethroid insecticides.[1]
Molecular Diagram:
Caption: 2D chemical structure of this compound.
Quantitative Data Summary:
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | References |
| CAS Number | 61775-25-5 | [1][2][3][4] |
| Molecular Formula | C₁₄H₉NO₂ | [2][3][4][5] |
| Molecular Weight | 223.23 g/mol | [1][2][3][4][6] |
| Alternate Names | α-Oxo-3-phenoxybenzeneacetonitrile; m-Phenoxybenzoyl Cyanide | [2] |
| InChI Key | RBJUQCDEOCYPBM-UHFFFAOYSA-N | [1] |
| Canonical SMILES | O=C(C#N)c1cccc(Oc2ccccc2)c1 | [5] |
Synthesis and Experimental Protocols
This compound is a pivotal intermediate, primarily in the synthesis of pyrethroids. Its synthesis and subsequent reactions are critical for generating the core structures of these potent insecticides.
2.1. General Synthesis via Acyl Cyanation
A common method for preparing benzoyl cyanides is the reaction of an acyl chloride with a cyanide salt. The following protocol is a representative procedure adapted from the synthesis of benzoyl cyanide for the specific preparation of this compound.
Experimental Protocol: Synthesis of this compound
-
Reactants:
-
3-Phenoxybenzoyl chloride
-
Cuprous cyanide (CuCN), dried at 110°C for 3 hours prior to use.[7]
-
-
Procedure (adapted from Organic Syntheses[7]):
-
In a 500-mL distilling flask, place 1.2 molar equivalents of cuprous cyanide.
-
Add 1.0 molar equivalent of 3-Phenoxybenzoyl chloride to the flask. Ensure the mixture is well-agitated to moisten the cuprous cyanide.
-
Place the flask in a preheated oil bath at approximately 150°C.
-
Raise the temperature of the bath to 220-230°C and maintain this temperature for 1.5 to 2 hours, allowing the reaction to proceed.
-
After the reaction period, allow the flask to cool. The crude product, this compound, can be isolated from the reaction mixture.
-
Purification is achieved via fractional distillation under reduced pressure. The product is collected as a solid upon cooling.
-
2.2. Role in Pyrethroid Synthesis
This compound is a precursor to α-cyano-3-phenoxybenzyl alcohol, a key chiral intermediate for numerous commercial pyrethroids like fenvalerate and deltamethrin.[1] The synthesis pathway typically involves the reduction of the ketone in this compound to a secondary alcohol.
A more direct and widely used industrial approach involves the hydrocyanation of 3-phenoxybenzaldehyde.
References
Spectroscopic data of 3-Phenoxybenzoyl cyanide (NMR, IR, MS)
An In-depth Technical Guide on the Spectroscopic Data of 3-Phenoxybenzoyl Cyanide
For researchers, scientists, and professionals in drug development, a thorough understanding of the structural and spectroscopic properties of key chemical intermediates is paramount. This compound (C₁₄H₉NO₂) is a significant building block in the synthesis of various organic compounds, including certain pesticides. This technical guide provides a detailed overview of its expected spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—along with generalized experimental protocols for their acquisition.
Spectroscopic Data Analysis
Table 1: Predicted ¹H NMR Spectroscopic Data
The proton NMR spectrum is anticipated to be dominated by signals from the aromatic protons of the two phenyl rings. The chemical shifts are influenced by the electron-withdrawing nature of the carbonyl and cyanide groups, and the electron-donating nature of the ether linkage.
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Provisional Assignment |
| ~ 7.8 - 8.1 | m | 2H | Protons ortho to the carbonyl group |
| ~ 7.1 - 7.6 | m | 7H | Remaining aromatic protons |
Predicted based on general aromatic proton chemical shifts, with expected downfield shifts for protons ortho and para to the electron-withdrawing benzoyl group.[1]
Table 2: Predicted ¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum will show distinct signals for the carbonyl, nitrile, and aromatic carbons.
| Chemical Shift (δ) ppm | Carbon Type | Provisional Assignment |
| ~ 165 - 180 | Quaternary | Carbonyl Carbon (C=O) |
| ~ 157 | Quaternary | Aromatic Carbon (C-O) |
| ~ 115 - 140 | Tertiary/Quaternary | Aromatic Carbons |
| ~ 117 | Quaternary | Nitrile Carbon (C≡N) |
Predicted values are based on typical chemical shifts for these functional groups. The carbonyl carbon is expected in the 160–185 ppm range, and the nitrile carbon around 117 ppm.[1]
Table 3: Predicted IR Spectroscopy Data
The infrared spectrum is characterized by strong absorptions corresponding to the nitrile and carbonyl stretching vibrations.
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |
| ~ 2220 - 2240 | Stretch | Medium-Strong | C≡N (Nitrile) |
| ~ 1680 - 1700 | Stretch | Strong | C=O (Aryl Ketone) |
| ~ 3000 - 3100 | Stretch | Medium | C-H (Aromatic) |
| ~ 1400 - 1600 | Stretch | Medium-Strong | C=C (Aromatic Ring) |
| ~ 1200 - 1250 | Asymmetric Stretch | Strong | C-O-C (Aryl Ether) |
| ~ 1000 - 1100 | Symmetric Stretch | Medium | C-O-C (Aryl Ether) |
The nitrile group typically shows a sharp absorption in the 2200-2240 cm⁻¹ region. The aryl ketone carbonyl stretch is expected around 1685-1690 cm⁻¹ due to conjugation.[2][3][4]
Table 4: Predicted Mass Spectrometry Data
The mass spectrum will provide the molecular weight and fragmentation pattern, aiding in structural confirmation.
| m/z | Ion Type | Provisional Fragment |
| 223.23 | [M]⁺ | Molecular Ion |
| 195 | [M-CO]⁺ | Loss of carbon monoxide |
| 130 | [C₆H₅OC₆H₄]⁺ | Phenoxy-phenyl cation |
| 105 | [C₆H₅CO]⁺ | Benzoyl cation |
| 77 | [C₆H₅]⁺ | Phenyl cation |
The molecular weight of this compound is 223.23 g/mol .[1][5] Fragmentation is likely to occur at the bonds adjacent to the carbonyl group.
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for this compound. These protocols are based on standard methodologies for small organic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Use a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard pulse sequence.
-
Set a spectral width of approximately 12-15 ppm.
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Process the data by applying a Fourier transform, phase correction, and baseline correction.
-
Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set a spectral width of approximately 200-220 ppm.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid Phase (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
-
Thin Film: Dissolve the sample in a volatile solvent (e.g., dichloromethane), deposit a drop of the solution onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.
-
-
Data Acquisition:
-
Place the sample (pellet or salt plate) in the sample holder of an FTIR spectrometer.
-
Record a background spectrum of the empty sample compartment (or the pure KBr pellet/salt plate).
-
Record the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via an appropriate ionization source. Common techniques for a molecule of this type include:
-
Electron Ionization (EI): Suitable for volatile and thermally stable compounds. The sample is heated and vaporized before being bombarded with a high-energy electron beam.
-
Electrospray Ionization (ESI): Suitable for less volatile or thermally sensitive compounds. The sample is dissolved in a suitable solvent and sprayed into the mass spectrometer, creating charged droplets from which ions are desolvated.
-
-
Mass Analysis:
-
The generated ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
-
Data Acquisition:
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
For tandem mass spectrometry (MS/MS), the molecular ion (or a prominent fragment ion) can be isolated and further fragmented to aid in structural elucidation.
-
Workflow Visualization
The logical flow from sample preparation to data analysis in spectroscopic studies can be visualized as follows:
Caption: Workflow for Spectroscopic Analysis of this compound.
References
- 1. This compound | 61775-25-5 | Benchchem [benchchem.com]
- 2. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. This compound | LGC Standards [lgcstandards.com]
An In-Depth Technical Guide to the Analytical Characterization of 3-Phenoxybenzoyl Cyanide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical methodologies for the characterization of 3-Phenoxybenzoyl cyanide, a key intermediate in the synthesis of various organic compounds, including synthetic pyrethroid insecticides. This document details the experimental protocols and data derived from various analytical techniques, offering a foundational resource for researchers and professionals in organic synthesis and drug development.
Chromatographic Methods for Separation and Quantification
Chromatographic techniques are essential for the separation, identification, and quantification of this compound from reaction mixtures and for purity assessment. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed methods.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a versatile and widely used technique for the analysis of this compound and its related compounds. The separation is typically achieved on a C18 stationary phase with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and water. Detection is commonly performed using a UV detector, leveraging the aromatic nature of the molecule which allows for strong UV absorbance.
Table 1: Typical HPLC Parameters for this compound Analysis
| Parameter | Value |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (Gradient elution may be used for complex mixtures) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 230 nm[1] |
| Injection Volume | 10 µL |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
-
Standard Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL. From this stock, prepare a series of calibration standards by serial dilution with the mobile phase.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a suitable concentration. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Run: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. Inject the standards and the sample solution.
-
Data Analysis: Identify the peak corresponding to this compound based on the retention time of the standard. Quantify the amount of this compound in the sample by constructing a calibration curve from the peak areas of the standards.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. It combines the separation capabilities of gas chromatography with the structural elucidation power of mass spectrometry. In GC-MS analysis, the molecular ion peak (M⁺) is expected at an m/z corresponding to its molecular weight (223.23 g/mol ).[2] Fragmentation patterns can provide further structural information.
Table 2: Illustrative GC-MS Parameters for this compound Analysis
| Parameter | Value |
| GC Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |
| Injector Temperature | 250 °C |
| Oven Temperature Program | Initial temp 150 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Scan Range | 50-400 amu |
| Transfer Line Temperature | 280 °C |
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC-MS Run: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The compound will be separated based on its boiling point and interaction with the stationary phase.
-
Mass Spectrometry: As the compound elutes from the GC column, it enters the mass spectrometer where it is ionized and fragmented.
-
Data Analysis: The resulting mass spectrum, with its characteristic molecular ion and fragmentation pattern, is used for identification.
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for the detailed structural characterization of this compound, providing information about its functional groups and overall molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. While specific experimental data for this compound is not widely published, expected chemical shifts can be predicted based on the analysis of similar structures.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Technique | Functional Group | Predicted Chemical Shift (ppm) |
| ¹H NMR | Aromatic Protons (Ar-H) | 7.0 - 8.0 |
| ¹³C NMR | Carbonyl Carbon (C=O) | 180 - 190 |
| Nitrile Carbon (C≡N) | 115 - 125 | |
| Aromatic Carbons (Ar-C) | 110 - 160 | |
| Ether-linked Aromatic Carbon (C-O) | 155 - 165 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.
Table 4: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| Nitrile (C≡N) | Stretch | 2220 - 2260 |
| Carbonyl (C=O) | Stretch | 1680 - 1700 |
| Aromatic C=C | Stretch | 1400 - 1600 |
| C-O-C (Aryl Ether) | Asymmetric Stretch | 1200 - 1260 |
Integrated Analytical Approach
A comprehensive characterization of this compound typically involves an integrated approach, where the strengths of different analytical techniques are combined to provide a complete picture of the compound's identity, purity, and structure.
References
3-Phenoxybenzoyl cyanide safety data sheet and handling precautions
An In-depth Technical Guide to the Safe Handling of 3-Phenoxybenzoyl Cyanide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a key intermediate in the synthesis of various commercial products, most notably synthetic pyrethroid insecticides.[1] Its chemical structure, featuring a benzoyl group with a phenoxy substituent and a cyanide functional group, makes it a versatile building block in organic synthesis.[1] However, the presence of the cyanide moiety necessitates stringent safety protocols and a thorough understanding of its toxicological profile. This guide provides a comprehensive overview of the safety data, handling precautions, and emergency procedures for this compound, intended for use by professionals in research and development.
Hazard Identification and Classification
This compound is a highly hazardous substance with the potential for severe health effects. The primary hazards are associated with its acute toxicity upon inhalation, ingestion, and dermal contact.
GHS Classification:
| Hazard Class | Hazard Category | Hazard Statement |
| Acute Toxicity, Inhalation | Category 1 | H330: Fatal if inhaled.[2] |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed.[2] |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin.[2] |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage.[3] |
| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage.[3] |
| Specific target organ toxicity — single exposure (Respiratory system) | Category 3 | H335: May cause respiratory irritation.[4] |
| Hazardous to the Aquatic Environment, Acute Hazard | Category 1 | H400: Very toxic to aquatic life.[5] |
Physical and Chemical Properties
| Property | Value | Source Compound |
| Molecular Formula | C₁₄H₉NO₂ | This compound[6][7][8][9][10] |
| Molecular Weight | 223.23 g/mol | This compound[1][7][8][9][10] |
| CAS Number | 61775-25-5 | This compound[1][6][7][8][9][10] |
| Appearance | Orange viscous liquid (for a 70% solution in ether) | 3-Phenoxybenzaldehyde cyanohydrin[11] |
| Boiling Point | 399.8 °C at 760 mmHg | 3-Phenoxybenzaldehyde cyanohydrin[12] |
| Flash Point | 4 °C (for a 70% solution in ether) | 3-Phenoxybenzaldehyde cyanohydrin[11] |
| Density | 1.010 g/cm³ | Benzyl cyanide[2] |
| Vapor Pressure | 1.3 hPa @ 60 °C | Benzyl cyanide[2] |
| Water Solubility | Insoluble | Benzyl cyanide[2] |
| Storage Temperature | Room Temperature / 4°C | This compound[8] |
Toxicological Data
Detailed toxicological studies specifically for this compound are not available in the provided search results. The data below for Benzyl cyanide, a related nitrile, is presented to illustrate the potential high toxicity.
| Test | Species | Route | Value |
| LD50 | Rat | Oral | 270 mg/kg[2] |
| LD50 | Rabbit | Dermal | 270 mg/kg[2] |
| LC50 | Rat | Inhalation | 430 mg/m³ (2 h)[2] |
Mechanism of Toxicity: The toxicity of cyanide compounds is primarily due to the inhibition of mitochondrial cytochrome c oxidase, a key enzyme in cellular respiration.[13] This inhibition halts oxidative phosphorylation and ATP production, leading to cellular hypoxia and, in severe cases, rapid death.[13]
Below is a diagram illustrating the general mechanism of cyanide toxicity.
Caption: General mechanism of cyanide toxicity via inhibition of Cytochrome c Oxidase.
Experimental Protocols
Detailed experimental protocols for toxicological or safety studies on this compound are not publicly available. However, standardized OECD (Organisation for Economic Co-operation and Development) guidelines are typically followed for such assessments. Below are brief overviews of relevant protocols.
Protocol 1: Acute Oral Toxicity (Based on OECD Guideline 423)
-
Objective: To determine the acute oral toxicity (LD50) of the substance.
-
Animal Model: Typically rats or mice, of a single sex.
-
Procedure:
-
Animals are fasted prior to dosing.
-
The substance is administered in a single dose by gavage.
-
A stepwise procedure is used with a small number of animals per step. The outcome of each step determines the dose for the next step.
-
Animals are observed for signs of toxicity and mortality for up to 14 days.
-
The LD50 is calculated based on the mortality data.
-
Protocol 2: Acute Dermal Toxicity (Based on OECD Guideline 402)
-
Objective: To determine the acute dermal toxicity (LD50) of the substance.
-
Animal Model: Typically rats, rabbits, or guinea pigs.
-
Procedure:
-
A designated area of the animal's skin is shaved.
-
The substance is applied uniformly to the shaved area and held in contact with the skin with a porous gauze dressing for 24 hours.
-
Animals are observed for signs of toxicity and mortality for up to 14 days.
-
The LD50 is calculated based on the mortality data.
-
Protocol 3: Skin Corrosion/Irritation (Based on OECD Guideline 404)
-
Objective: To determine the potential of the substance to cause skin corrosion or irritation.
-
Animal Model: Typically albino rabbits.
-
Procedure:
-
A small amount of the substance is applied to a small area of shaved skin.
-
The treated area is observed for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.
-
The severity of the reactions is scored, and the substance is classified accordingly.
-
Handling and Storage Precautions
Due to its high toxicity, this compound must be handled with extreme care in a controlled laboratory environment.
Engineering Controls:
-
All work with this compound must be conducted in a certified chemical fume hood to prevent inhalation of vapors or aerosols.[2][14]
-
A safety shower and eyewash station must be readily accessible.[3]
Personal Protective Equipment (PPE):
-
Gloves: Double gloving with nitrile rubber gloves is recommended.[14] For prolonged contact or spill cleanup, heavier, chemical-resistant gloves (e.g., neoprene or butyl rubber) should be used.[15][16]
-
Eye Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.[14]
-
Skin and Body Protection: A lab coat must be worn.[16] For tasks with a higher risk of splashing, a chemical-resistant apron is also recommended.[17]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[2]
-
Store away from incompatible materials, particularly acids and strong oxidizing agents, to prevent the release of highly toxic hydrogen cyanide gas.[2][17]
-
The storage area should be secure and accessible only to authorized personnel.[4]
The following diagram outlines a safe handling workflow for this compound.
References
- 1. This compound | 61775-25-5 | Benchchem [benchchem.com]
- 2. fishersci.de [fishersci.de]
- 3. biosynth.com [biosynth.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. This compound | LGC Standards [lgcstandards.com]
- 7. echemi.com [echemi.com]
- 8. usbio.net [usbio.net]
- 9. scbt.com [scbt.com]
- 10. calpaclab.com [calpaclab.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. Cas 52315-06-7,3-PHENOXYBENZALDEHYDE CYANOHYDRIN | lookchem [lookchem.com]
- 13. disaster.org.tw [disaster.org.tw]
- 14. lsuhsc.edu [lsuhsc.edu]
- 15. ehs.dartmouth.edu [ehs.dartmouth.edu]
- 16. ehs.unm.edu [ehs.unm.edu]
- 17. uwindsor.ca [uwindsor.ca]
The Chemical Reactivity of the Nitrile Group in 3-Phenoxybenzoyl Cyanide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Phenoxybenzoyl cyanide, a key intermediate in the synthesis of synthetic pyrethroid insecticides, possesses a rich and versatile chemical reactivity profile centered around its nitrile and carbonyl functionalities. This technical guide provides a comprehensive overview of the chemical behavior of the nitrile group in this molecule, offering insights into its hydrolysis, reduction, cycloaddition, and nucleophilic addition reactions. This document is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis, drug discovery, and agrochemical development.
Physicochemical Properties and Spectroscopic Data
This compound is a solid with the molecular formula C₁₄H₉NO₂ and a molecular weight of 223.23 g/mol .[1][2][3][4][5] While experimental spectroscopic data is not extensively published, the expected spectral characteristics can be predicted based on its structure and data from related compounds.
| Property | Value |
| Molecular Formula | C₁₄H₉NO₂ |
| Molecular Weight | 223.23 g/mol |
| Appearance | Solid |
| CAS Number | 61775-25-5 |
Table 1: Physicochemical Properties of this compound
| Technique | Functional Group | Expected Chemical Shift / Absorption Range |
| ¹³C NMR | Carbonyl (C=O) | 160–185 ppm |
| Nitrile (C≡N) | ~117 ppm | |
| Aromatic (C=C) | 115–140 ppm | |
| ¹H NMR | Aromatic (Ar-H) | 7.0–8.0 ppm |
| IR Spectroscopy | Nitrile (C≡N) Stretch | 2200–2260 cm⁻¹ |
| Carbonyl (C=O) Stretch | 1680–1700 cm⁻¹ | |
| Mass Spectrometry | Molecular Ion (M⁺) | m/z 223 |
Table 2: Predicted Spectroscopic Data for this compound [1]
Synthesis of this compound and its Precursor
The primary route to this compound involves the cyanation of 3-phenoxybenzoyl chloride. The precursor, 3-phenoxybenzoic acid, can be converted to the acid chloride using standard reagents like thionyl chloride or oxalyl chloride.[6][7]
Experimental Protocol: Synthesis of 3-Phenoxybenzoyl Chloride[6][7]
-
To a solution of 3-phenoxybenzoic acid (1 equivalent) in an anhydrous solvent such as dichloromethane, add oxalyl chloride (1.1 equivalents) dropwise at room temperature.
-
Add a catalytic amount of dimethylformamide (DMF).
-
Stir the reaction mixture at room temperature until gas evolution ceases (typically 1-2 hours).
-
Remove the solvent and excess oxalyl chloride under reduced pressure to yield crude 3-phenoxybenzoyl chloride, which can be used in the next step without further purification. A yield of approximately 53% has been reported for a similar procedure.[7]
Experimental Protocol: Synthesis of this compound
-
Dissolve 3-phenoxybenzoyl chloride (1 equivalent) in an anhydrous aprotic solvent like acetonitrile or dichloromethane.
-
Add a cyanide source such as potassium cyanide or sodium cyanide (1.1-1.5 equivalents). A phase-transfer catalyst (e.g., a quaternary ammonium salt) can be added to facilitate the reaction.
-
Stir the mixture vigorously at room temperature for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, filter the reaction mixture to remove inorganic salts.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
Chemical Reactivity of the Nitrile Group
The nitrile group in this compound is a versatile functional group that can undergo a variety of chemical transformations, providing access to a wide range of derivatives.
Hydrolysis
The hydrolysis of the nitrile group in this compound can be performed under either acidic or basic conditions to yield the corresponding carboxylic acid, 3-phenoxybenzoic acid. This reaction is a fundamental transformation in organic synthesis.[1]
-
Suspend this compound (1 equivalent) in an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid.
-
Heat the mixture to reflux for several hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and extract the product with an organic solvent like diethyl ether or ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude 3-phenoxybenzoic acid by recrystallization.
-
Dissolve this compound (1 equivalent) in an alcoholic solvent and add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide.
-
Heat the mixture to reflux for several hours.
-
After the reaction is complete, cool the mixture and acidify with a strong acid (e.g., HCl) to precipitate the carboxylic acid.
-
Collect the precipitate by filtration, wash with cold water, and dry to obtain 3-phenoxybenzoic acid.
| Reagents and Conditions | Product | Reported Yield |
| Aqueous HCl, reflux | 3-Phenoxybenzoic Acid | Data not available |
| Aqueous NaOH, reflux, then acid workup | 3-Phenoxybenzoic Acid | Data not available |
Table 3: Hydrolysis of this compound
Reduction
The nitrile group can be reduced to a primary amine, 3-phenoxybenzylamine, using strong reducing agents like lithium aluminum hydride (LiAlH₄). Milder reducing agents such as diisobutylaluminium hydride (DIBAL-H) can selectively reduce the nitrile to an aldehyde, although this can be challenging to control in the presence of the ketone.
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (excess, typically 2-3 equivalents) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1 equivalent) in anhydrous THF to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting precipitate and wash it with THF or diethyl ether.
-
Dry the combined organic filtrates over anhydrous sodium sulfate and concentrate under reduced pressure to yield 3-phenoxybenzylamine.
| Reagents and Conditions | Product | Reported Yield |
| 1. LiAlH₄, THF, reflux2. H₂O workup | 3-Phenoxybenzylamine | Data not available |
Table 4: Reduction of this compound
Cycloaddition Reactions
The nitrile group can participate in cycloaddition reactions, acting as a dipolarophile. For instance, in [3+2] cycloadditions with azides, it can form tetrazole derivatives. While specific examples with this compound are not widely reported, the general reactivity of aroyl cyanides suggests this possibility.
-
Dissolve this compound (1 equivalent) and an organic azide (1-1.2 equivalents) in a suitable solvent such as toluene or DMF.
-
Heat the reaction mixture at an elevated temperature (e.g., 80-120 °C) for several hours to overnight.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the corresponding tetrazole derivative.
Nucleophilic Addition (Grignard and Organolithium Reagents)
Organometallic reagents, such as Grignard and organolithium reagents, can add to the electrophilic carbon of the nitrile group. This reaction, followed by hydrolysis, is a common method for the synthesis of ketones.
-
Prepare a solution of the Grignard reagent (e.g., phenylmagnesium bromide) in an anhydrous ether solvent (e.g., diethyl ether or THF).
-
To a solution of this compound (1 equivalent) in anhydrous ether at 0 °C under an inert atmosphere, add the Grignard reagent solution (1.1 equivalents) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The intermediate imine is then hydrolyzed by treatment with aqueous acid (e.g., HCl) to yield the corresponding ketone.
| Reagents and Conditions | Product | Reported Yield |
| 1. R-MgX, Et₂O or THF2. H₃O⁺ | Ketone (R-CO-Ar) | Data not available |
Table 5: Reaction of this compound with Grignard Reagents
Biological Significance and Applications
The primary application of this compound lies in its role as a crucial precursor for the synthesis of Type II pyrethroid insecticides, such as deltamethrin, cypermethrin, and fenvalerate.[1] The introduction of the α-cyano group in the alcohol moiety of these insecticides significantly enhances their insecticidal activity.[1] These pyrethroids act as potent neurotoxins in insects by targeting voltage-gated sodium channels.[1]
Beyond its role in insecticide synthesis, the metabolites of pyrethroids, including 3-phenoxybenzoic acid and 3-phenoxybenzyl alcohol, have been studied for their potential biological activities. One study found that these two metabolites do not exhibit estrogenic activity. Further research into the broader pharmacological profile of this compound and its derivatives could unveil novel applications in drug discovery.
Conclusion
This compound is a versatile synthetic intermediate with a rich chemical reactivity profile centered on its nitrile group. This guide has provided an in-depth overview of its synthesis, physicochemical properties, and the key reactions of its nitrile functionality, including hydrolysis, reduction, cycloaddition, and nucleophilic additions. The detailed experimental protocols and reaction pathways presented herein are intended to be a valuable resource for chemists engaged in the synthesis and modification of this important class of compounds, facilitating further exploration of their potential in agrochemical and pharmaceutical research.
References
Methodological & Application
Application Notes: Synthesis and Utility of 3-Phenoxybenzoyl Cyanide
Introduction
3-Phenoxybenzoyl cyanide is a pivotal chemical intermediate, primarily recognized for its role in the synthesis of synthetic pyrethroid insecticides.[1] Pyrethroids are a major class of agrochemicals valued for their high efficacy against a broad spectrum of insect pests and greater photostability compared to natural pyrethrins.[1] The molecular structure of this compound serves as a crucial building block for the alcohol moiety of several potent insecticides, including fenvalerate, deltamethrin, and cypermethrin.[1] Specifically, it is a direct precursor to α-cyano-3-phenoxybenzyl alcohol, the key component that is esterified to produce the final insecticidal products.[1] The presence of the α-cyano group is a critical factor that enhances the insecticidal activity of the final pyrethroid.[1]
The synthesis of this aroyl cyanide from its corresponding acyl chloride is a fundamental transformation in organic chemistry, typically achieved through nucleophilic substitution. This document provides detailed protocols for this conversion, summarizes key reaction data, and illustrates the experimental workflow and reaction mechanism.
Chemical Reaction Scheme
The overall reaction involves the substitution of the chloride atom in 3-phenoxybenzoyl chloride with a cyanide group.
Figure 1. General reaction for the synthesis of this compound from 3-phenoxybenzoyl chloride.
Experimental Protocols
Two primary methods for the cyanation of aroyl chlorides are presented below. The first is a well-established method using copper(I) cyanide, adapted from a procedure for benzoyl cyanide.[2] The second is an alternative approach utilizing sodium cyanide with a catalyst in a high-boiling solvent.[3]
Protocol 1: Cyanation using Copper(I) Cyanide (Solvent-Free)
This protocol is adapted from the robust method for synthesizing benzoyl cyanide, which involves the direct reaction of the acyl chloride with copper(I) cyanide at elevated temperatures.[2]
Materials and Equipment:
-
3-Phenoxybenzoyl chloride
-
Copper(I) cyanide (CuCN), dried
-
500 mL distilling flask
-
Thermometer
-
Heating mantle or oil bath
-
Distillation apparatus (air-cooled condenser, receiving flask)
-
Vacuum source for distillation (optional)
-
Fume hood
Procedure:
-
Reagent Preparation: Ensure the copper(I) cyanide is thoroughly dried in an oven at 110°C for at least 3 hours before use.[2]
-
Reaction Setup: In a 500 mL distilling flask, place 1.2 molar equivalents of dried copper(I) cyanide. To this, add 1.0 molar equivalent of 3-phenoxybenzoyl chloride.
-
Heating: Swirl the flask to ensure the acyl chloride moistens the copper(I) cyanide powder. Place the flask in a heating mantle or oil bath preheated to approximately 150°C.
-
Reaction: Increase the temperature of the bath to 210-230°C and maintain this temperature for 1.5 to 2 hours.[2] During the heating period, it is crucial to ensure thorough mixing. If a magnetic stirrer is not feasible due to the solid, carefully remove the flask from the heat source and swirl the contents vigorously every 15-20 minutes. (Caution: Perform this step with extreme care in a fume hood).
-
Distillation: After the reaction period, assemble the flask for distillation. An air-cooled condenser is typically sufficient.[2]
-
Purification: Slowly increase the bath temperature to initiate distillation of the crude this compound. The product can be further purified by fractional distillation, ideally under reduced pressure, to yield the pure aroyl cyanide.
Safety Precautions:
-
All operations must be conducted in a well-ventilated fume hood.
-
Copper(I) cyanide and hydrogen cyanide (which can be formed in trace amounts) are highly toxic. Avoid inhalation and skin contact. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Have a cyanide antidote kit and trained personnel available. All cyanide-contaminated waste must be quenched with an appropriate reagent (e.g., bleach or hydrogen peroxide under basic conditions) before disposal according to institutional guidelines.
Protocol 2: Cyanation using Sodium Cyanide with a Copper(I) Cyanide Catalyst
This method utilizes a less-toxic bulk cyanide source (sodium cyanide) with a catalytic amount of copper(I) cyanide in a high-boiling inert solvent.[3]
Materials and Equipment:
-
3-Phenoxybenzoyl chloride
-
Sodium cyanide (NaCN), dried
-
Copper(I) cyanide (CuCN)
-
o-Dichlorobenzene (or another high-boiling inert solvent)
-
Three-neck flask equipped with a mechanical stirrer, condenser, and thermometer
-
Heating mantle
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a three-neck flask, add sodium cyanide (0.9-1.0 molar equivalent), copper(I) cyanide (0.03 molar equivalent), and o-dichlorobenzene.
-
Dehydration: Heat the mixture to distill off a small portion of the solvent to ensure anhydrous conditions.[3]
-
Reagent Addition: Cool the mixture and add 3-phenoxybenzoyl chloride (1.0 molar equivalent).
-
Reaction: Heat the reaction mixture to 180-210°C with vigorous stirring for 2-4 hours.[3] Monitor the reaction progress using a suitable technique (e.g., TLC or GC).
-
Workup: After the reaction is complete, cool the mixture and filter to remove the salt residue. The filter cake should be washed with a small amount of fresh solvent.
-
Purification: The this compound can be isolated from the filtrate by vacuum distillation.
Data Presentation
Table 1: Physicochemical Properties of Key Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 3-Phenoxybenzoyl chloride | 35216-27-4 | C₁₃H₉ClO₂ | 232.66 |
| This compound | 61775-25-5 | C₁₄H₉NO₂ | 223.23[4] |
| Copper(I) Cyanide | 544-92-3 | CuCN | 89.56 |
| Sodium Cyanide | 143-33-9 | NaCN | 49.01 |
Table 2: Comparison of Synthetic Protocols for Aroyl Cyanides
| Cyanide Source | Catalyst / Co-reagent | Solvent | Temperature (°C) | Reported Yield | Source |
| Cuprous Cyanide | None | None | 220–230 | 60–65% ¹ | [2] |
| Sodium Cyanide | Copper(I) Cyanide | o-Dichlorobenzene | 210 | 82–88% ¹ | [3] |
| K₄[Fe(CN)₆] | Pd(OAc)₂ | N/A | N/A | Good to Excellent ² | [5] |
| Sodium Cyanide | None | Ethanol / Water | Reflux | 91% ³ | [6] |
¹ Yield reported for the synthesis of benzoyl cyanide. ² General method for aryl bromides. ³ Yield reported for the synthesis of m-phenoxy-benzyl cyanide from m-phenoxy-benzyl chloride.
Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Reaction Mechanism Diagram
References
- 1. This compound | 61775-25-5 | Benchchem [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. US4143068A - Process for the preparation of acyl cyanide compounds - Google Patents [patents.google.com]
- 4. scbt.com [scbt.com]
- 5. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]
- 6. prepchem.com [prepchem.com]
Application Notes and Protocols: Formation of 3-Phenoxybenzoyl Cyanide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the reaction mechanism for the formation of 3-phenoxybenzoyl cyanide, a key intermediate in the synthesis of various commercial products, including synthetic pyrethroid insecticides.[1] This document outlines the prevalent synthetic pathway, a detailed experimental protocol, and relevant chemical data.
Introduction
This compound, a member of the aroyl cyanide class, is characterized by a cyanide group attached to the carbonyl carbon of a 3-phenoxybenzoyl moiety.[1] Its primary significance lies in its role as a precursor to the alcohol moiety of several potent pyrethroid insecticides.[1] The synthesis of this compound is a critical step in the production of these agrochemicals. Understanding the reaction mechanism and experimental parameters is crucial for optimizing its production and for the development of new synthetic methodologies.
Reaction Mechanism: Nucleophilic Acyl Substitution
The most common and effective method for the synthesis of this compound is the nucleophilic acyl substitution reaction between 3-phenoxybenzoyl chloride and a cyanide salt. This reaction proceeds via a well-established addition-elimination mechanism.
Step 1: Nucleophilic Attack The cyanide ion (CN⁻), a potent nucleophile, attacks the electrophilic carbonyl carbon of 3-phenoxybenzoyl chloride. This leads to the formation of a tetrahedral intermediate where the carbonyl double bond is broken, and the oxygen atom gains a negative charge.
Step 2: Elimination of the Leaving Group The tetrahedral intermediate is unstable and collapses. The lone pair of electrons on the oxygen atom reforms the carbonyl double bond, leading to the elimination of the chloride ion, which is a good leaving group. The final product is this compound.
Experimental Protocols
This section details the necessary protocols for the synthesis of the precursor, 3-phenoxybenzoyl chloride, and the subsequent formation of this compound.
Protocol 1: Synthesis of 3-Phenoxybenzoyl Chloride
Materials:
-
3-Phenoxybenzoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous dichloromethane (DCM) or toluene
-
Rotary evaporator
-
Standard glassware for reflux and distillation
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-phenoxybenzoic acid in an excess of thionyl chloride or in an anhydrous solvent like dichloromethane if using oxalyl chloride.
-
If using oxalyl chloride, add a catalytic amount of DMF.
-
Heat the reaction mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
After the reaction is complete, remove the excess thionyl chloride or solvent and oxalyl chloride by distillation under reduced pressure using a rotary evaporator.
-
To ensure complete removal of volatile impurities, co-evaporate the residue with an anhydrous solvent like toluene.
-
The resulting crude 3-phenoxybenzoyl chloride, typically a liquid, can be purified by vacuum distillation.
Protocol 2: Synthesis of this compound
This protocol is adapted from general procedures for the synthesis of aroyl cyanides.
Materials:
-
3-Phenoxybenzoyl chloride
-
Cuprous cyanide (CuCN) or Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆])
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions
-
Filtration apparatus
-
Rotary evaporator
Procedure using Cuprous Cyanide:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, add dried cuprous cyanide.
-
Add anhydrous solvent (e.g., acetonitrile or toluene) followed by 3-phenoxybenzoyl chloride.
-
Heat the reaction mixture to a temperature range of 150-230°C with vigorous stirring. The exact temperature and reaction time will need to be optimized. A general procedure for benzoyl cyanide suggests heating at 220-230°C for 1.5 hours.[2]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., toluene) and filter to remove the inorganic salts.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
The product can be further purified by vacuum distillation or crystallization.
Procedure using Potassium Hexacyanoferrate(II):
-
In a round-bottom flask, dissolve 3-phenoxybenzoyl chloride in anhydrous DMF.
-
Add potassium hexacyanoferrate(II) along with catalysts such as silver iodide (AgI), polyethylene glycol (PEG-400), and potassium iodide (KI).
-
Stir the reaction mixture at room temperature. General procedures for aroyl chlorides suggest that the reaction is typically complete in less than ten hours.[1]
-
Monitor the reaction by TLC or HPLC.
-
Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to yield the crude product.
-
Purify the this compound by column chromatography or crystallization.
Data Presentation
Table 1: Physicochemical and Spectroscopic Data of this compound
| Property | Value | Source(s) |
| CAS Number | 61775-25-5 | [1][3][4][5] |
| Molecular Formula | C₁₄H₉NO₂ | [1][3][4] |
| Molecular Weight | 223.23 g/mol | [1][3][4] |
| Appearance | Yellow crystals | [1] |
| Melting Point | 71.8-72.5 °C | [1] |
| ¹H NMR (Predicted) | 7.0–8.0 ppm (m, Ar-H) | [1] |
| ¹³C NMR (Predicted) | ~117 ppm (C≡N), 115–140 ppm (Ar-C), 160–185 ppm (C=O) | [1] |
| IR (Predicted) | 2200-2240 cm⁻¹ (C≡N stretch), ~1680 cm⁻¹ (C=O stretch) | [1] |
Table 2: Summary of Reaction Conditions for Aroyl Cyanide Synthesis
| Precursor | Cyanide Source | Catalysts/Reagents | Solvent | Temperature | Yield Range | Source(s) |
| Aroyl Chlorides | K₄[Fe(CN)₆] | AgI, PEG-400, KI | DMF | Room Temperature | 64-89% | [1] |
| Benzoyl Chloride | CuCN | None | Neat | 220-230°C | 60-65% | [2] |
Note: The yields presented are for general aroyl cyanides and benzoyl cyanide. The optimal conditions and yield for this compound may vary and require experimental optimization.
Mandatory Visualizations
Diagram 1: Overall Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Diagram 2: Reaction Mechanism of Cyanation
Caption: Mechanism of nucleophilic acyl substitution for cyanide formation.
References
Application of 3-Phenoxybenzoyl Cyanide Precursors in Pyrethroid Insecticide Synthesis
Abstract
Type II pyrethroid insecticides are a critical class of synthetic pesticides used extensively in agriculture and public health for their high efficacy and selective toxicity. A key structural feature of these compounds is the α-cyano-3-phenoxybenzyl alcohol moiety, which is responsible for their potent neurotoxic effects on insects. The industrial synthesis of these vital insecticides, including deltamethrin, cypermethrin, and lambda-cyhalothrin, heavily relies on the use of 3-phenoxybenzoyl cyanide or its immediate precursor, 3-phenoxybenzaldehyde, for the formation of this essential cyanohydrin intermediate. This document provides detailed application notes on the synthetic pathways and experimental protocols for utilizing these precursors in the production of commercially significant pyrethroid insecticides.
Introduction
The development of synthetic pyrethroids revolutionized pest control by offering photostable and more potent alternatives to natural pyrethrins. Type II pyrethroids, distinguished by an α-cyano group on the 3-phenoxybenzyl alcohol moiety, exhibit enhanced insecticidal activity. The synthesis of this crucial alcohol component, (S)-α-cyano-3-phenoxybenzyl alcohol, is a pivotal step in the overall production of these insecticides.
The common and industrially scalable approach involves the reaction of 3-phenoxybenzaldehyde with a cyanide source, such as sodium cyanide, to form the corresponding cyanohydrin (α-cyano-3-phenoxybenzyl alcohol). This intermediate is then esterified with a suitable acid chloride, typically a derivative of cyclopropanecarboxylic acid, to yield the final pyrethroid product. One-pot synthesis methods, where the cyanohydrin formation and subsequent esterification occur in the same reaction vessel, are often employed to streamline the process and improve efficiency.
Synthetic Pathways and Logical Relationships
The general synthetic workflow for the production of Type II pyrethroids from 3-phenoxybenzaldehyde is depicted below. This pathway highlights the key transformations from the aldehyde precursor to the final esterified insecticide.
Caption: General synthetic pathway for Type II pyrethroids.
Quantitative Data Summary
The efficiency of pyrethroid synthesis is influenced by various factors including the choice of catalyst, solvent, and reaction conditions. The following tables summarize key quantitative data from representative synthetic protocols.
Table 1: Synthesis of α-Cyano-3-phenoxybenzyl Alcohol
| Precursor | Cyanide Source | Solvent | Catalyst | Yield (%) | Purity (%) | Reference |
| m-Phenoxybenzaldehyde | Sodium Metabisulfite / Sodium Cyanide | Isopropyl ether / Water | - | 97.6 | 98.0 | [1] |
| m-Phenoxybenzaldehyde | Sodium Cyanide | Water / Ethyl Acetate | - | - | - | [1] |
Table 2: Synthesis of Pyrethroid Insecticides
| Target Pyrethroid | Precursors | Solvent | Catalyst | Yield (%) | Purity (%) | Reference |
| Cypermethrin | 3-Phenoxybenzaldehyde, DV-Acid Chloride, Sodium Cyanide | n-Hexane | Diethylammonium ethanol based ammonium chloride | 99.5 | 98.1 | [2] |
| α-Cyano-3-phenoxybenzyl Ester | 3-Phenoxybenzaldehyde, DV-Acid Chloride, Sodium Cyanide | Tetrahydrofuran / Water | - | 95.5 | - | [3] |
| Lambda-Cyhalothrin | 3-Phenoxy-4-fluoro-benzaldehyde, Dichloro chrysanthemum acyl chloride, Sodium Cyanide | n-Hexane | Methyl trioctyl ammonium chloride | >99.0 (crude) | >95.0 | [1] |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of key intermediates and final pyrethroid products.
Protocol 1: Synthesis of α-Cyano-3-phenoxybenzyl Alcohol
This protocol is adapted from a patented procedure for the synthesis of the key cyanohydrin intermediate.[1]
Materials:
-
m-Phenoxybenzaldehyde
-
Sodium metabisulfite
-
Sodium cyanide
-
Isopropyl ether
-
Methanol
-
Water
-
Ethyl acetate
Procedure:
-
A solution of 200 g of sodium metabisulfite in 800 ml of water is added to a solution of 200 g of m-phenoxy-benzaldehyde in 800 ml of isopropyl ether.
-
250 ml of methanol is added, and the mixture is stirred for 3 hours.
-
The mixture is vacuum filtered, and the recovered precipitate is washed with a 1:1 water-methanol mixture and then with isopropyl ether.
-
The precipitate is dried to obtain the bisulfite adduct of m-phenoxy-benzaldehyde.
-
A solution of 0.765 kg of sodium cyanide in 3.8 liters of water is added with stirring at 5°C to a suspension of the bisulfite adduct.
-
The mixture is stirred for 2 hours at 5°C and then filtered.
-
100 ml of water and 100 ml of ethyl acetate are added to the filtrate, stirred, and decanted.
-
The aqueous phase is extracted with 100 ml of ethyl acetate.
-
The combined organic extracts are washed with water, dried, and evaporated to dryness under reduced pressure to yield α-cyano-3-phenoxybenzyl alcohol.
Protocol 2: One-Pot Synthesis of Cypermethrin
This protocol describes a streamlined, one-pot synthesis of Cypermethrin, a widely used pyrethroid insecticide.[2]
Materials:
-
3-Phenoxybenzaldehyde (98.5% purity)
-
DV-acid chloride (98% purity)
-
Sodium cyanide
-
Diethylammonium ethanol based ammonium chloride (Phase Transfer Catalyst)
-
n-Hexane
-
Water
Procedure:
-
In a reaction vessel, add 65 g of water and 11.5 g of sodium cyanide. Stir until the sodium cyanide is fully dissolved.
-
Add 0.02 g of the phase transfer catalyst (diethylammonium ethanol based ammonium chloride).
-
Add 37.5 g of 3-phenoxybenzaldehyde and 50 mL of n-hexane.
-
Stir the mixture for 30 minutes at 25-30°C.
-
Cool the reaction mixture to 16°C with stirring.
-
Add 44 g of DV-acid chloride. The temperature will rise to approximately 20 ± 3°C.
-
Maintain this temperature and monitor the reaction until the mass content of 3-phenoxybenzaldehyde is ≤ 0.1%.
-
Once the reaction is complete, stir for an additional 10 minutes and then allow the layers to separate.
-
Remove the lower aqueous layer (waste water).
-
Wash the upper organic layer twice with water.
-
Remove the solvent (n-hexane) under vacuum to obtain the final cypermethrin product.
Caption: Experimental workflow for one-pot Cypermethrin synthesis.
Conclusion
The synthetic route to Type II pyrethroid insecticides via 3-phenoxybenzaldehyde and its cyanohydrin derivative is a well-established and efficient industrial process. The use of one-pot methodologies and phase transfer catalysts has further optimized these syntheses, leading to high yields and purities of the final products. The protocols and data presented herein provide a comprehensive overview for researchers and professionals in the field of agrochemical development and manufacturing. Further research into novel catalysts and green solvent systems could lead to even more sustainable and cost-effective production methods for this important class of insecticides.
References
Synthesis of Fenvalerate Utilizing a 3-Phenoxybenzaldehyde-Derived Cyanohydrin Intermediate
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of the pyrethroid insecticide Fenvalerate. The synthesis is based on the esterification of the cyanohydrin derived from 3-phenoxybenzaldehyde and sodium cyanide with 2-(4-chlorophenyl)-3-methylbutyryl chloride. This method, often referred to as a one-pot synthesis, is an efficient route to obtaining Fenvalerate. Included are the reaction pathway, a detailed experimental protocol, and a summary of expected yields and purity.
Introduction
Fenvalerate is a widely used synthetic pyrethroid insecticide effective against a broad spectrum of pests.[1] It functions as a sodium channel modulator, exhibiting both contact and stomach action.[2] Chemically, Fenvalerate is the α-cyano-3-phenoxybenzyl ester of 2-(4-chlorophenyl)-3-methylbutyric acid.[3] The molecule contains two chiral centers, resulting in four stereoisomers with varying insecticidal activity.[1][2][4] The (S,S) isomer, known as esfenvalerate, exhibits the highest insecticidal efficacy.[1][2] The synthesis described herein utilizes the reaction of 2-(4-chlorophenyl)-3-methylbutyryl chloride with the cyanohydrin intermediate formed from 3-phenoxybenzaldehyde and sodium cyanide.[2][5] This intermediate, cyano(3-phenoxyphenyl)methanol, is often referred to in the context of its precursor, 3-phenoxybenzoyl cyanide, a key building block for various pyrethroids.[6]
Reaction Pathway & Mechanism
The synthesis of Fenvalerate proceeds via a one-pot reaction where 3-phenoxybenzaldehyde reacts with sodium cyanide to form a cyanohydrin intermediate. This intermediate is then acylated in situ by 2-(4-chlorophenyl)-3-methylbutyryl chloride to yield Fenvalerate.[2][5] Triethylamine is often used as a catalyst in this process.[5]
The reaction can be summarized as follows:
-
Formation of the Cyanohydrin: 3-phenoxybenzaldehyde reacts with sodium cyanide in the presence of a catalyst to form the cyanohydrin, cyano(3-phenoxyphenyl)methanol.
-
Esterification: The cyanohydrin intermediate then undergoes esterification with 2-(4-chlorophenyl)-3-methylbutyryl chloride to produce Fenvalerate.
Experimental Protocol
This protocol is adapted from established synthetic methods.[5][7]
Materials:
-
3-Phenoxybenzaldehyde (98.5%)
-
Sodium Cyanide (97%)
-
2-(4-chlorophenyl)-3-methylbutyryl chloride
-
Triethylamine
-
Toluene
-
Water
-
Three-necked reaction flask
-
Stirring apparatus
-
Dropping funnel
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a three-necked reaction flask equipped with a stirrer and a dropping funnel, dissolve 98.5% 3-phenoxybenzaldehyde (24.73g) and 97% sodium cyanide (6.06g) in a mixture of water and toluene.
-
Add a catalytic amount of triethylamine to the mixture.
-
While stirring, add a toluene solution of 2-(4-chlorophenyl)-3-methylbutyryl chloride (0.104 mmol) dropwise to the reaction mixture.
-
Maintain the reaction at room temperature and allow it to proceed overnight with continuous stirring.
-
After the reaction is complete, transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water to remove any remaining salts.
-
Evaporate the solvent from the organic layer under reduced pressure to obtain the crude Fenvalerate product.
Data Presentation
The following table summarizes the quantitative data reported for the synthesis of Fenvalerate using the described method.[5]
| Parameter | Value |
| Purity of Fenvalerate | 96.0% |
| Yield of Fenvalerate | 99.1% |
Diagrams
Caption: Experimental workflow for the synthesis of Fenvalerate.
Caption: Reaction pathway for the synthesis of Fenvalerate.
References
- 1. Fenvalerate - Wikipedia [en.wikipedia.org]
- 2. Fenvalerate (Ref: OMS 2000) [sitem.herts.ac.uk]
- 3. Fenvalerate | C25H22ClNO3 | CID 3347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Fenvalerate (UK PID) [inchem.org]
- 5. CN1609099A - The preparation method of fenvalerate - Google Patents [patents.google.com]
- 6. This compound | 61775-25-5 | Benchchem [benchchem.com]
- 7. CN102675149A - Preparation method of fenvalerate - Google Patents [patents.google.com]
Application of 3-Phenoxybenzoyl Cyanide in the Synthesis of Deltamethrin: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deltamethrin, a highly effective synthetic pyrethroid insecticide, is synthesized through a multi-step process where the stereochemistry of the molecule is crucial for its potent biological activity. A key intermediate in a highly efficient chemo-enzymatic synthesis route is derived from 3-phenoxybenzoyl cyanide. This intermediate, (S)-α-cyano-3-phenoxybenzyl alcohol, provides the essential chiral alcohol moiety for the final esterification step. This document provides detailed application notes and experimental protocols for the synthesis of deltamethrin, with a focus on the formation of this critical intermediate and its subsequent conversion to the final product. The protocols outlined herein describe a robust pathway that includes the formation of a racemic cyanohydrin acetate, its enzymatic resolution to isolate the desired (S)-enantiomer, and the final esterification to yield deltamethrin.
Introduction
Deltamethrin is a powerful insecticide widely used in agriculture and public health for the control of a broad range of insect pests.[1] Its insecticidal efficacy is largely attributed to its specific stereochemical configuration, particularly the (S)-configuration at the α-cyano position of the alcohol moiety.[2][3] The synthesis of deltamethrin can be achieved through various routes, with the chemo-enzymatic approach offering a highly stereoselective and efficient method for obtaining the optically pure (S)-α-cyano-3-phenoxybenzyl alcohol intermediate. This intermediate is formed from 3-phenoxybenzaldehyde via a cyanohydrin derivative. This document details the application of this synthetic strategy, providing comprehensive protocols for each key transformation.
Overall Synthesis Pathway
The synthesis of deltamethrin from 3-phenoxybenzaldehyde via the this compound intermediate pathway involves four primary stages:
-
Formation of Racemic α-Cyano-3-phenoxybenzyl Acetate: 3-Phenoxybenzaldehyde undergoes a reaction with a cyanide source and an acetylating agent to produce the racemic acetate of the corresponding cyanohydrin.
-
Enzymatic Resolution: The racemic acetate is subjected to an enantioselective transesterification catalyzed by a lipase. This step yields the desired (S)-α-cyano-3-phenoxybenzyl alcohol and the unreacted (R)-α-cyano-3-phenoxybenzyl acetate.
-
Racemization of the (R)-enantiomer: To optimize the overall yield, the undesired (R)-acetate is racemized and can be recycled back into the enzymatic resolution step.
-
Esterification: The optically pure (S)-α-cyano-3-phenoxybenzyl alcohol is esterified with (1R,3R)-cis-3-(2,2-dibromovinyl)-2,2-dimethylcyclopropanecarbonyl chloride (DV-acid chloride) to form the final product, deltamethrin.
The overall workflow of this synthesis is depicted in the following diagram:
Caption: Overall workflow for the synthesis of Deltamethrin.
Quantitative Data Summary
The table below summarizes key quantitative data for each step of the deltamethrin synthesis process.
| Step | Reactants | Key Reagents/Catalysts | Solvent(s) | Temperature (°C) | Yield (%) | Purity / Enantiomeric Excess (ee) | Reference(s) |
| 1. Racemic Acetate Formation | 3-Phenoxybenzaldehyde, Sodium Cyanide, Acetic Anhydride | Phase Transfer Catalyst | Toluene/Water | 0–5 | ~75 | >95% (Purity) | [4] |
| 2. Enzymatic Resolution | Racemic α-Cyano-3-phenoxybenzyl Acetate, n-Butanol | Immobilized Lipase (Pseudomonas sp.) | Diisopropyl Ether | Room Temp. | ~46 (of a theoretical max of 50) | >96% (ee of S-alcohol) | [4] |
| 3. Racemization of (R)-Acetate | (R)-α-Cyano-3-phenoxybenzyl Acetate | Triethylamine | Diisopropyl Ether/Toluene | Room Temp. | High | Racemic | [4] |
| 4. Esterification | (S)-α-Cyano-3-phenoxybenzyl Alcohol, DV-Acid Chloride | Pyridine | Benzene | 15–20 | Good to High | >98% (Purity) | [5] |
Detailed Experimental Protocols
Protocol 1: Synthesis of Racemic α-Cyano-3-phenoxybenzyl Acetate
This protocol outlines the synthesis of the racemic acetate intermediate from 3-phenoxybenzaldehyde.
Materials:
-
3-Phenoxybenzaldehyde (m-PBA)
-
Sodium Cyanide (NaCN)
-
Acetic Anhydride
-
Tetrabutylammonium bromide (Phase Transfer Catalyst)
-
Toluene
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Sodium Sulfate
-
Reaction vessel equipped with a mechanical stirrer and cooling system
Procedure:
-
In the reaction vessel, dissolve 3-phenoxybenzaldehyde and a catalytic amount of tetrabutylammonium bromide in toluene.
-
In a separate beaker, prepare an aqueous solution of sodium cyanide.
-
Cool the reaction vessel to 0–5 °C using an ice-water bath.
-
With vigorous stirring, slowly add the aqueous sodium cyanide solution to the toluene solution.
-
Add acetic anhydride dropwise to the biphasic mixture, ensuring the temperature remains between 0–5 °C.
-
Continue to stir the reaction mixture for 2-4 hours, monitoring its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, transfer the mixture to a separatory funnel and remove the aqueous layer.
-
Wash the organic layer sequentially with deionized water and a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude racemic α-cyano-3-phenoxybenzyl acetate.
-
If required, the product can be further purified by column chromatography on silica gel.
Caption: Experimental workflow for Protocol 1.
Protocol 2: Enzymatic Resolution of Racemic α-Cyano-3-phenoxybenzyl Acetate
This protocol describes the stereoselective synthesis of (S)-α-cyano-3-phenoxybenzyl alcohol using an immobilized lipase.
Materials:
-
Racemic α-Cyano-3-phenoxybenzyl Acetate
-
Immobilized Lipase (e.g., from Pseudomonas sp.)
-
n-Butanol
-
Diisopropyl Ether
-
Reaction vessel with an orbital shaker or stirrer
Procedure:
-
Add the racemic α-cyano-3-phenoxybenzyl acetate and diisopropyl ether to the reaction vessel.
-
Add n-butanol (as the acyl acceptor) and the immobilized lipase to the mixture.
-
Seal the vessel and place it on an orbital shaker or use a mechanical stirrer to ensure gentle mixing at room temperature.
-
Monitor the reaction by taking aliquots at regular intervals and analyzing them by chiral High-Performance Liquid Chromatography (HPLC) to determine the enantiomeric excess of the product and the extent of conversion.
-
When the conversion approaches 50% (indicating that the (S)-acetate has been fully converted), stop the reaction.
-
Recover the immobilized enzyme by filtration for potential reuse.
-
The filtrate, containing (S)-α-cyano-3-phenoxybenzyl alcohol and unreacted (R)-α-cyano-3-phenoxybenzyl acetate, is then concentrated.
-
Separate the (S)-alcohol from the (R)-acetate by column chromatography on silica gel.
Caption: Experimental workflow for Protocol 2.
Protocol 3: Racemization of (R)-α-Cyano-3-phenoxybenzyl Acetate
This protocol allows for the recycling of the undesired (R)-enantiomer.
Materials:
-
(R)-α-Cyano-3-phenoxybenzyl Acetate
-
Triethylamine
-
Diisopropyl Ether or Toluene
-
Reaction vessel
Procedure:
-
Dissolve the (R)-α-cyano-3-phenoxybenzyl acetate in diisopropyl ether or toluene.
-
Add a catalytic amount of triethylamine to the solution.
-
Stir the mixture at room temperature for several hours.
-
Monitor the racemization process using chiral HPLC until the enantiomeric excess is zero.
-
The resulting racemic mixture can be purified and reused in the enzymatic resolution step (Protocol 2).
Protocol 4: Esterification of (S)-α-Cyano-3-phenoxybenzyl Alcohol to Deltamethrin
This is the final step in the synthesis of deltamethrin.
Materials:
-
(S)-α-Cyano-3-phenoxybenzyl Alcohol
-
(1R,3R)-cis-3-(2,2-dibromovinyl)-2,2-dimethylcyclopropanecarbonyl chloride (DV-acid chloride)
-
Pyridine
-
Anhydrous Benzene (or a suitable alternative like toluene)
-
2N Hydrochloric Acid
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Sodium Sulfate
-
Hexane (for crystallization)
Procedure:
-
In a flame-dried reaction vessel under an inert atmosphere, dissolve (S)-α-cyano-3-phenoxybenzyl alcohol and DV-acid chloride in anhydrous benzene.
-
Cool the reaction mixture to 15 °C.
-
Slowly add a solution of pyridine in anhydrous benzene to the mixture with continuous stirring.
-
Allow the reaction to warm to room temperature (around 20 °C) and stir for 2-3 hours, monitoring for completion by TLC or HPLC.
-
Upon completion, quench the reaction by pouring the mixture into 2N hydrochloric acid.
-
Separate the organic layer and wash it sequentially with water and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting crude deltamethrin by crystallization from hexane to obtain a crystalline solid.[2]
Caption: Experimental workflow for Protocol 4.
Key Chemical Transformations
The core chemical transformations in this synthesis are the nucleophilic addition of cyanide to an aldehyde and a lipase-mediated kinetic resolution.
Caption: Key chemical transformations in the synthesis.
Disclaimer: These protocols are for informational purposes and should only be performed by trained professionals in a suitable laboratory setting. The use of sodium cyanide is highly hazardous and requires strict adherence to safety protocols. All chemical waste must be handled and disposed of in accordance with local regulations.
References
- 1. This compound | 61775-25-5 | Benchchem [benchchem.com]
- 2. Deltamethrin | C22H19Br2NO3 | CID 40585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Discovery and development of pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of technological conditions for one-pot synthesis of (S)-α-cyano-3-phenoxybenzyl acetate in organic media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of metabolites of the insecticide Deltamethrine: 3-phenoxy (carboxyl-14C) benzoic acids and 3-phenoxy (hydroxymethyl-14C) benzyl alcohols [inis.iaea.org]
Application Notes and Protocols: 3-Phenoxybenzoyl Cyanide as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Phenoxybenzoyl cyanide, a bifunctional molecule featuring a reactive aroyl cyanide moiety, serves as a crucial building block in modern organic synthesis. Its primary application lies in the agrochemical industry as a key precursor to a multitude of synthetic pyrethroid insecticides, including deltamethrin, fenvalerate, and cypermethrin. The unique reactivity of its carbonyl and cyanide groups also positions it as a valuable starting material for the construction of diverse heterocyclic scaffolds, holding potential for applications in medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for the synthesis and derivatization of this compound, alongside a summary of quantitative data and visual representations of key synthetic pathways.
Introduction
This compound (α-oxo-3-phenoxybenzeneacetonitrile) is an aromatic compound characterized by a benzoyl group substituted with a phenoxy moiety at the meta position and a cyanide group attached to the carbonyl carbon.[1] This structural arrangement confers a dual reactivity profile, with an electrophilic carbonyl carbon and an activated cyano group, making it a versatile intermediate for various chemical transformations.[2] Its most prominent role is as a precursor to the α-cyano-3-phenoxybenzyl alcohol moiety, a critical component in many commercially significant pyrethroid insecticides.[1][3] The introduction of the α-cyano group is known to significantly enhance the insecticidal potency of these compounds.[1][3] Beyond its use in agrochemicals, the reactivity of this compound opens avenues for its application in the synthesis of novel heterocyclic compounds with potential biological activities.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 61775-25-5 | --INVALID-LINK-- |
| Molecular Formula | C₁₄H₉NO₂ | --INVALID-LINK-- |
| Molecular Weight | 223.23 g/mol | --INVALID-LINK-- |
| Appearance | Viscous yellow-brown liquid or semi-solid | --INVALID-LINK-- |
| Boiling Point | 138 °C at 0.2 mmHg | --INVALID-LINK-- |
Applications in Organic Synthesis
Synthesis of Pyrethroid Insecticides
The primary application of this compound is in the preparation of the alcohol moiety of several key pyrethroid insecticides. This typically involves the reduction of the carbonyl group to a hydroxyl group, followed by esterification with a suitable carboxylic acid.
Logical Workflow for Pyrethroid Synthesis
Caption: General synthetic route to pyrethroid insecticides.
Fenvalerate is a widely used pyrethroid insecticide. Its synthesis can be achieved through a one-pot reaction involving 3-phenoxybenzaldehyde, sodium cyanide, and 2-(4-chlorophenyl)-3-methylbutyryl chloride.
Experimental Protocol: One-Pot Synthesis of Fenvalerate
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve 3-phenoxybenzaldehyde (24.73 g, 0.125 mol, 98.5% purity) and sodium cyanide (6.06 g, 0.124 mol, 97% purity) in a mixture of water and toluene.[4]
-
Catalyst Addition: Add a catalytic amount of triethylamine to the mixture.[4]
-
Acylation: While stirring vigorously, add a toluene solution of 2-(4-chlorophenyl)-3-methylbutyryl chloride (0.104 mol) dropwise to the reaction mixture.[4]
-
Reaction: Maintain the reaction at room temperature and stir overnight.[4]
-
Work-up: After the reaction is complete, as monitored by TLC, separate the organic layer.
-
Purification: Evaporate the solvent under reduced pressure to obtain crude fenvalerate.[4] Further purification can be achieved by column chromatography.
Quantitative Data for Fenvalerate Synthesis
| Reactant | Molar Ratio | Yield (%) | Purity (%) | Reference |
| Butyryl chloride: 3-Phenoxybenzaldehyde: Sodium cyanide: Triethylamine | 1.01-1.03 : 1 : 1.15 : 0.01 | >98 | - | --INVALID-LINK-- |
| - | - | 99.1 | 96.0 | --INVALID-LINK-- |
Cypermethrin is another potent synthetic pyrethroid. Its synthesis involves the reaction of 3-phenoxybenzaldehyde with sodium cyanide and 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarbonyl chloride.
Experimental Protocol: Synthesis of Cypermethrin
-
Reaction Setup: In a suitable reaction vessel, prepare a solution of sodium cyanide (2.40 g, 0.049 mol) in a 1:1 (v/v) mixture of water and tetrahydrofuran (50 mL).[5]
-
Addition of Reactants: To the stirred solution at 15 °C, add a mixture of 3-phenoxybenzaldehyde (7.00 g, 0.035 mol) and 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarbonyl chloride (10.00 g, 0.042 mol) dropwise over 30 minutes.[5]
-
Reaction: Continue stirring at 15 °C for an additional 2 hours.[5]
-
Extraction: Extract the reaction mixture three times with methylene chloride (40 mL each).[5]
-
Washing: Wash the combined organic layers once with 2 N aqueous NaOH (50 mL) and then four times with water (50 mL portions) until the pH of the wash is approximately 6.[5]
-
Drying and Concentration: Dry the organic layer over MgSO₄ and concentrate under reduced pressure to yield α-cyano-3-phenoxybenzyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylate.[5]
Quantitative Data for Cypermethrin Synthesis
| Reactant | Molar Ratio | Yield (%) | Reference |
| 3-Phenoxybenzaldehyde : Sodium Cyanide : Acid Chloride | 1 : 1.4 : 1.2 | 95.5 | --INVALID-LINK-- |
Synthesis of Chiral α-Cyano-3-phenoxybenzyl Alcohol
The insecticidal activity of pyrethroids is often stereospecific, with the (S)-enantiomer of the alcohol moiety exhibiting significantly higher activity.[1] Therefore, the enantioselective synthesis of (S)-α-cyano-3-phenoxybenzyl alcohol is of great industrial importance. A common strategy involves the enzymatic resolution of the racemic alcohol.
Workflow for Enzymatic Resolution
Caption: Enzymatic resolution of racemic α-cyano-3-phenoxybenzyl alcohol.
Experimental Protocol: Lipase-Catalyzed Resolution of (±)-α-Cyano-3-phenoxybenzyl Alcohol
-
Reaction Setup: In a flask, dissolve racemic α-cyano-3-phenoxybenzyl alcohol and an acyl donor (e.g., vinyl acetate) in a suitable organic solvent (e.g., hexane).
-
Enzyme Addition: Add an immobilized lipase (e.g., from Candida antarctica) to the solution.
-
Reaction: Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by chiral HPLC.
-
Termination: Once the desired conversion (typically around 50%) is reached, filter off the enzyme.
-
Separation: Separate the resulting (S)-α-cyano-3-phenoxybenzyl alcohol from the unreacted (R)-ester by column chromatography or selective extraction.
Potential as a Building Block for Heterocycles
The bifunctional nature of this compound makes it an attractive starting material for the synthesis of various heterocyclic compounds. The carbonyl group can react with nucleophiles, while the activated cyano group can participate in cycloaddition reactions.[2] Although specific examples starting from this compound are not extensively documented in readily available literature, the general reactivity of aroyl cyanides suggests potential synthetic routes to heterocycles such as oxazoles and thiazoles.
Hypothetical Synthetic Pathway to an Oxazole Derivative
Caption: Plausible route to oxazoles from this compound.
Conclusion
This compound is a commercially significant and synthetically versatile building block. Its established role in the production of pyrethroid insecticides underscores its industrial importance. The detailed protocols provided herein offer a practical guide for its application in this context. Furthermore, its inherent reactivity suggests a broader utility in the synthesis of novel heterocyclic structures, representing a promising area for future research and development in medicinal and materials chemistry. The exploration of its full synthetic potential beyond agrochemicals is an active and rewarding field of investigation.
References
- 1. This compound | 61775-25-5 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and development of pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN1609099A - The preparation method of fenvalerate - Google Patents [patents.google.com]
- 5. Cypermethrin synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for Stereoselective Reactions Involving 3-Phenoxybenzoyl Cyanide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the stereoselective synthesis of (S)-α-cyano-3-phenoxybenzyl alcohol, a key chiral intermediate in the production of synthetic pyrethroid insecticides such as deltamethrin and esfenvalerate. The primary strategies discussed are the enzymatic kinetic resolution of racemic α-cyano-3-phenoxybenzyl acetate and the direct asymmetric hydrocyanation of 3-phenoxybenzaldehyde catalyzed by hydroxynitrile lyases (HNLs).
Introduction
The synthesis of pyrethroid insecticides requires optically pure chiral intermediates, with the (S)-enantiomer of α-cyano-3-phenoxybenzyl alcohol being of particular industrial importance.[1] Stereoselective synthesis is crucial for producing a final product with high insecticidal activity and reduced environmental impact. This document outlines two effective enzymatic methods to achieve high enantiomeric purity of the desired (S)-cyanohydrin.
Method 1: Chemo-Enzymatic Kinetic Resolution of Racemic α-Cyano-3-phenoxybenzyl Acetate
This approach involves the initial chemical synthesis of racemic α-cyano-3-phenoxybenzyl acetate, followed by a lipase-catalyzed kinetic resolution that selectively acts on one enantiomer, allowing for the separation of the desired (S)-enantiomer.
Experimental Protocols
Protocol 1.1: Synthesis of Racemic α-Cyano-3-phenoxybenzyl Acetate
This protocol describes the synthesis of the racemic acetate starting from 3-phenoxybenzaldehyde.
-
Reaction Setup: In a batch reactor, combine 3-phenoxybenzaldehyde, acetone cyanohydrin, and vinyl acetate.
-
Catalyst Addition: Introduce an anion-exchange resin (e.g., D301) to catalyze the formation of the cyanohydrin.
-
Reaction Conditions: The reaction is carried out in an organic solvent. Water activity should be kept low (e.g., at 0.01) using molecular sieves.
-
Monitoring: The concentration of the resulting α-cyano-3-phenoxybenzyl acetate can be monitored by gas chromatography.
-
Work-up: Upon completion, the resin is filtered off, and the solvent is removed under reduced pressure to yield the racemic acetate.
Protocol 1.2: Lipase-Catalyzed Kinetic Resolution
This protocol details the enzymatic resolution of the racemic acetate.
-
Enzyme Preparation: A lipase, for example from Candida cylindracea, is added to a buffered aqueous solution (e.g., 0.2 M sodium acetate buffer, pH 5.0).[2]
-
Reaction Mixture: The racemic α-cyano-3-phenoxybenzyl acetate is added to the enzyme solution.[2]
-
Incubation: The mixture is stirred vigorously at room temperature for a specified period (e.g., 18 hours) to facilitate the asymmetric hydrolysis of the (R)-acetate.[2]
-
Phase Separation: After incubation, stirring is stopped, allowing the mixture to separate into an aqueous phase and an oily phase containing the (S)-acetate and the (R)-alcohol.[2]
-
Extraction and Purification: The oily phase is collected. The desired (S)-α-cyano-3-phenoxybenzyl acetate is then separated from the (R)-α-cyano-3-phenoxybenzyl alcohol using techniques such as column chromatography over silica gel.[2]
Protocol 1.3: Racemization of (R)-α-Cyano-3-phenoxybenzyl Acetate
The undesired (R)-acetate can be racemized for reuse, improving the overall process efficiency.
-
Base-Catalyzed Racemization: The racemization can be achieved under basic conditions, which facilitates the intermediate formation of 3-phenoxybenzaldehyde and hydrogen cyanide, followed by their recombination.[3]
Data Presentation
| Method | Enzyme | Substrate | Product | Conversion (%) | Enantiomeric Excess (ee) | Reference |
| Asymmetric Hydrolysis | Candida cylindracea Lipase | (R,S)-α-cyano-3-phenoxybenzyl acetate | (S)-α-cyano-3-phenoxybenzyl acetate | ~50 | High (not specified) | [2] |
| One-Pot Synthesis and Resolution | Alcaligenes sp. Lipase & Anion-Exchange Resin | 3-phenoxybenzaldehyde, Acetone cyanohydrin, Vinyl acetate | (S)-α-cyano-3-phenoxybenzyl acetate | - | 83% (with quinidine as catalyst) | [4] |
Workflow Visualization
References
- 1. US4202835A - Preparation of α-cyano-3-phenoxy-benzyl alcohol - Google Patents [patents.google.com]
- 2. EP0230599A1 - (S) Alpha-cyano-3-phenoxy benzyl acetate - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of technological conditions for one-pot synthesis of (S)-α-cyano-3-phenoxybenzyl acetate in organic media - PMC [pmc.ncbi.nlm.nih.gov]
Catalytic Synthesis of 3-Phenoxybenzoyl Cyanide Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the catalytic synthesis of 3-phenoxybenzoyl cyanide, a key intermediate in the production of various agrochemicals and pharmaceuticals. The methods described focus on catalytic approaches that offer advantages in terms of efficiency, selectivity, and milder reaction conditions compared to traditional stoichiometric methods.
Two primary catalytic routes are detailed:
-
Chemo-enzymatic Synthesis via Cyanohydrin Intermediate: This pathway involves the initial formation of α-cyano-3-phenoxybenzyl alcohol (3-phenoxybenzaldehyde cyanohydrin) from 3-phenoxybenzaldehyde, followed by a catalytic oxidation to yield the target this compound. This route is particularly notable for its potential to produce chiral derivatives through enzymatic catalysis.
-
Direct Cyanation of 3-Phenoxybenzoyl Chloride: This approach utilizes transition metal catalysis (Palladium or Nickel) or phase-transfer catalysis to directly introduce the cyanide group by substituting the chloride on 3-phenoxybenzoyl chloride.
Data Presentation: A Comparative Overview of Catalytic Methods
The following tables summarize quantitative data for the key catalytic steps in the synthesis of this compound and its immediate precursors.
Table 1: Catalytic Synthesis of α-Cyano-3-phenoxybenzyl Acetate (Cyanohydrin Precursor)
| Starting Material | Catalyst | Cyanide Source | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 3-Phenoxybenzaldehyde | Phase Transfer Catalyst | Sodium Cyanide | Dichloromethane/Water | RT | - | 75 | [1] |
Table 2: Enzymatic Resolution for Chiral Cyanohydrin Synthesis
| Substrate | Enzyme | Reaction Type | Solvent | Conversion (%) | Enantiomeric Excess (%) | Reference |
| Racemic α-cyano-3-phenoxybenzyl acetate | Pseudomonas sp. Lipase | Transesterification | Isopropyl ether | ~46 | >96 (for S-alcohol) | [1] |
Table 3: Catalytic Oxidation of Benzylic Alcohols to Carbonyls (Model Reactions)
| Starting Material | Catalyst/Reagent | Solvent | Temp. (°C) | Yield (%) | Notes |
| Benzylic Alcohols | Activated Manganese Dioxide | Dichloromethane/Hexane | Reflux | High | Mild, selective for benzylic/allylic alcohols.[2][3] |
| Primary/Secondary Alcohols | DMSO, Oxalyl Chloride (Swern) | Dichloromethane | -78 to RT | High | Mild conditions, avoids heavy metals.[4][5][6][7][8] |
| Benzyl Alcohol | Ferric Nitrate | 1,4-Dioxane | 80 | up to 95 | [9] |
Table 4: Direct Catalytic Cyanation of Aroyl Chlorides
| Starting Material | Catalyst System | Cyanide Source | Solvent | Temp. (°C) | Yield (%) | Reference |
| Aroyl Chlorides | Pd(OAc)₂ / Ligand | K₄[Fe(CN)₆] | Dioxane/Water | 100 | High | [10] |
| (Hetero)aryl Chlorides | NiCl₂·6H₂O / dppf / Zn | Zn(CN)₂ | NMP | 50-80 | Good to Excellent | [8] |
| Aroyl Chlorides | AgI / PEG-400 / KI | K₄[Fe(CN)₆] | DMF | RT | 64-89 | [4] |
| Alkyl Halides | Phase Transfer Catalyst (e.g., TBAB) | KCN | Dichloromethane/Water | RT | High | [11] |
Experimental Protocols
Protocol 1: Chemo-enzymatic Synthesis of (S)-α-Cyano-3-phenoxybenzyl Alcohol
This protocol is divided into two main stages: the synthesis of racemic α-cyano-3-phenoxybenzyl acetate and its subsequent enzymatic resolution.
Stage 1: Synthesis of Racemic α-Cyano-3-phenoxybenzyl Acetate
-
Materials: 3-phenoxybenzaldehyde, sodium cyanide, acetic anhydride, phase transfer catalyst (e.g., tetrabutylammonium bromide - TBAB), dichloromethane, water.
-
Procedure:
-
In a well-ventilated fume hood, dissolve 3-phenoxybenzaldehyde in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
In a separate beaker, prepare an aqueous solution of sodium cyanide.
-
Add the phase transfer catalyst to the reaction flask.
-
Cool the flask in an ice bath and slowly add the aqueous sodium cyanide solution to the stirred organic solution.
-
After the addition is complete, add acetic anhydride dropwise while maintaining the low temperature.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Perform a liquid-liquid extraction to separate the organic phase. Wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude racemic α-cyano-3-phenoxybenzyl acetate.
-
The crude product can be purified by column chromatography if necessary. A reported yield for this step is 75% with 95% purity.[1]
-
Stage 2: Enzymatic Resolution of Racemic α-Cyano-3-phenoxybenzyl Acetate
-
Materials: Racemic α-cyano-3-phenoxybenzyl acetate, immobilized lipase (e.g., from Pseudomonas sp.), an alcohol (e.g., butanol), and an organic solvent (e.g., isopropyl ether).
-
Procedure:
-
To a solution of racemic α-cyano-3-phenoxybenzyl acetate in isopropyl ether, add the immobilized lipase and butanol.
-
Incubate the mixture in a shaker at a controlled temperature.
-
Monitor the reaction progress by chiral HPLC until approximately 50% conversion is reached.
-
Filter off the immobilized enzyme for reuse.
-
The resulting mixture contains (S)-α-cyano-3-phenoxybenzyl alcohol and unreacted (R)-α-cyano-3-phenoxybenzyl acetate.
-
Separate the alcohol from the ester by column chromatography or extraction. The transesterification can achieve nearly full conversion (46% out of a theoretical 50%) with an enantiomeric excess of >96% for the (S)-alcohol.[1]
-
Protocol 2: Catalytic Oxidation of α-Cyano-3-phenoxybenzyl Alcohol to this compound (General Method)
-
Materials: α-Cyano-3-phenoxybenzyl alcohol, activated manganese dioxide (MnO₂), and a dry, inert solvent (e.g., dichloromethane or hexane).
-
Procedure:
-
To a solution of α-cyano-3-phenoxybenzyl alcohol in dichloromethane, add an excess of activated manganese dioxide (typically 5-10 fold molar excess).
-
Stir the suspension vigorously at room temperature or under reflux. The reaction progress should be monitored by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the manganese dioxide.
-
Wash the celite pad with additional dichloromethane.
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude this compound.
-
Purify the product by column chromatography or recrystallization. While specific yields for this substrate are not detailed, this method is generally high-yielding for benzylic alcohols.[2][3]
-
Protocol 3: Palladium-Catalyzed Cyanation of 3-Phenoxybenzoyl Chloride (General Method)
-
Materials: 3-Phenoxybenzoyl chloride, palladium precatalyst (e.g., Pd(OAc)₂), phosphine ligand (e.g., dppf), non-toxic cyanide source (e.g., K₄[Fe(CN)₆]·3H₂O), base (e.g., KOAc), dioxane, and degassed water.
-
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and K₄[Fe(CN)₆]·3H₂O to a reaction vessel.
-
Add 3-phenoxybenzoyl chloride to the vessel.
-
Add dioxane and a degassed aqueous solution of KOAc.
-
Seal the vessel and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction by GC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture and dilute with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain this compound. This method is generally high-yielding for a broad range of aryl chlorides.[10]
-
Mandatory Visualizations
Caption: Workflow for the chemo-enzymatic synthesis of (S)-3-Phenoxybenzoyl Cyanide.
Caption: Synthetic routes for the direct cyanation of 3-Phenoxybenzoyl Chloride.
References
- 1. researchgate.net [researchgate.net]
- 2. Page loading... [guidechem.com]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. Swern oxidation - Wikipedia [en.wikipedia.org]
- 5. Swern Oxidation [organic-chemistry.org]
- 6. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Swern Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 9. Frontiers | Selective Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde by Nitrates [frontiersin.org]
- 10. Manganese(IV) oxide [organic-chemistry.org]
- 11. Boron Lewis Acid Catalysis Enables the Direct Cyanation of Benzyl Alcohols by Means of Isonitrile as Cyanide Source - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing reaction conditions for 3-Phenoxybenzoyl cyanide synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-phenoxybenzoyl cyanide.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of this compound?
A1: The most prevalent starting materials are 3-phenoxybenzaldehyde and 3-phenoxybenzoyl chloride. The choice of starting material often depends on the desired scale of the reaction, available reagents, and the specific synthetic route being employed.
Q2: What is the primary application of this compound?
A2: this compound is a key intermediate in the synthesis of synthetic pyrethroid insecticides. The cyanohydrin derived from it is crucial for creating potent and photostable insecticides like deltamethrin and fenvalerate.[1]
Q3: Are there stereoselective methods to synthesize specific enantiomers of this compound derivatives?
A3: Yes, enzymatic and chemo-enzymatic methods are commonly used to produce optically active derivatives, particularly the (S)-enantiomer of α-cyano-3-phenoxybenzyl alcohol, which is a precursor to highly potent insecticides.[1] These methods often employ lipases for kinetic resolution.[2][3][4][5]
Q4: What are the main challenges in the synthesis of this compound?
A4: Key challenges include achieving high yields, minimizing side reactions such as hydrolysis of the nitrile group, preventing racemization in chiral syntheses, and purification of the final product.[1][6]
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Low Reaction Yield
| Symptom | Potential Cause | Recommended Solution |
| Low or no product formation | Poor quality of reagents: Impurities in starting materials or solvents can inhibit the reaction. | Ensure all reagents and solvents are pure and anhydrous, especially for reactions sensitive to moisture. Purify starting materials if necessary.[7] |
| Suboptimal reaction temperature: The reaction may be too slow at low temperatures or lead to side reactions at high temperatures. | Optimize the reaction temperature. For many cyanohydrin formations, maintaining a specific temperature range is critical to balance reaction rate and selectivity. | |
| Inefficient catalyst: The chosen catalyst may not be active enough or may be poisoned by impurities. | Screen different catalysts or increase the catalyst loading. For enzymatic reactions, ensure the enzyme is active and the reaction conditions (pH, solvent) are optimal for its activity.[8][9] | |
| Electronic effects of substituents: Electron-donating groups on the aromatic ring can deactivate the carbonyl group towards nucleophilic attack, leading to lower yields.[1] | For substrates with deactivating groups, consider using more reactive cyanide sources or harsher reaction conditions. | |
| Product loss during workup | Hydrolysis of the cyanohydrin: The cyanohydrin product can be unstable in aqueous acidic or basic conditions, reverting to the starting aldehyde or hydrolyzing to the corresponding carboxylic acid.[10][11][12][13][14] | Perform the workup at low temperatures and use mild acidic or basic conditions. Minimize the time the product is in contact with aqueous layers. |
| Emulsion formation: Formation of stable emulsions during aqueous workup can lead to significant product loss. | Add brine (saturated NaCl solution) to break up emulsions. Alternatively, filter the mixture through a pad of celite. |
Product Purity Issues
| Symptom | Potential Cause | Recommended Solution |
| Presence of starting material in the final product | Incomplete reaction: The reaction may not have gone to completion. | Increase the reaction time or temperature. Consider adding a slight excess of the cyanide source. Monitor the reaction progress by TLC or GC to ensure completion. |
| Presence of 3-phenoxybenzoic acid | Hydrolysis of the nitrile group: The cyanide group is susceptible to hydrolysis to a carboxylic acid, especially in the presence of acid or base and water.[10][11][12][13][14] | Use anhydrous reaction conditions. During workup, avoid prolonged exposure to strong acids or bases. The carboxylic acid impurity can often be removed by washing the organic phase with a mild aqueous base like sodium bicarbonate solution. |
| Presence of unidentifiable byproducts | Side reactions: High temperatures or incorrect stoichiometry can lead to the formation of various side products. | Optimize reaction conditions (temperature, stoichiometry, reaction time). Consider using a milder cyanide source or a more selective catalyst. Purification by column chromatography or recrystallization may be necessary. |
| Low enantiomeric excess (in chiral synthesis) | Racemization: The chiral center of the cyanohydrin can racemize, especially under basic conditions.[6] | Maintain a neutral or slightly acidic pH during the reaction and workup. For enzymatic resolutions, carefully control the reaction time to prevent the reverse reaction or racemization of the desired product. |
| Non-enzymatic background reaction: The uncatalyzed reaction between the aldehyde and cyanide can produce a racemic product, lowering the overall enantiomeric excess.[8] | Optimize reaction conditions to favor the enzymatic pathway, such as using an organic solvent system or adjusting the pH. |
Experimental Protocols
Synthesis of this compound from 3-Phenoxybenzoyl Chloride
This protocol is based on the reaction of an acyl chloride with a cyanide salt.
Materials:
-
3-Phenoxybenzoyl chloride
-
Cuprous cyanide (CuCN)
-
Anhydrous Toluene
-
Petroleum ether
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-phenoxybenzoyl chloride and cuprous cyanide (1.2 equivalents).
-
Heat the mixture to 160-165 °C and stir at this temperature for 7 hours.
-
Cool the mixture to 85 °C and add anhydrous toluene.
-
Stir the mixture for 1 hour at 60 °C, then cool to 15 °C.
-
Filter the inorganic salts and wash the filter cake with toluene.
-
Concentrate the filtrate under reduced pressure to remove the toluene.
-
Crystallize the crude product from petroleum ether to obtain pure this compound.
Enzymatic Kinetic Resolution of (±)-α-Cyano-3-phenoxybenzyl Alcohol
This protocol describes a typical lipase-catalyzed kinetic resolution to obtain the (S)-enantiomer.
Materials:
-
(±)-α-Cyano-3-phenoxybenzyl alcohol
-
Vinyl acetate
-
Immobilized Lipase (e.g., from Candida antarctica or Pseudomonas cepacia)
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
In a flask, dissolve (±)-α-Cyano-3-phenoxybenzyl alcohol in hexane.
-
Add vinyl acetate (0.5-1.0 equivalents) as the acyl donor.
-
Add the immobilized lipase (typically 10-50% by weight of the substrate).
-
Stir the mixture at a controlled temperature (e.g., 25-45 °C).
-
Monitor the reaction progress by chiral HPLC or GC. The reaction should be stopped at or near 50% conversion to achieve the highest enantiomeric excess for both the remaining alcohol and the formed ester.
-
Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.
-
Concentrate the filtrate under reduced pressure.
-
Separate the unreacted (S)-α-cyano-3-phenoxybenzyl alcohol from the (R)-α-cyano-3-phenoxybenzyl acetate by silica gel column chromatography.
Data Presentation
Table 1: Effect of Solvent on the Yield of a Cyanohydrin Synthesis
| Solvent | Dielectric Constant | Yield (%) |
| Hexane | 1.88 | 65 |
| Toluene | 2.38 | 78 |
| Dichloromethane | 8.93 | 85 |
| Acetonitrile | 37.5 | 92 |
| Dimethylformamide (DMF) | 36.7 | 95 |
Note: This table presents representative data illustrating the general trend of solvent polarity on a typical cyanohydrin formation reaction. Actual yields may vary depending on the specific substrate and reaction conditions.
Table 2: Comparison of Different Cyanide Sources
| Cyanide Source | Typical Reaction Conditions | Advantages | Disadvantages |
| NaCN / KCN | Aqueous or phase-transfer catalysis (PTC) conditions. | Inexpensive and readily available. | Highly toxic, requires careful handling. Can lead to basic conditions causing side reactions. |
| Acetone cyanohydrin | Often used with a base or in enzymatic reactions. | Liquid, easier to handle than solid cyanides. Can serve as both cyanide source and solvent. | Toxic. |
| Trimethylsilyl cyanide (TMSCN) | Anhydrous conditions, often with a Lewis acid catalyst. | Highly reactive, can be used for less reactive ketones and aldehydes. | Expensive, moisture-sensitive, and toxic. |
Visualizations
References
- 1. This compound | 61775-25-5 | Benchchem [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. jocpr.com [jocpr.com]
- 4. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. books.rsc.org [books.rsc.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00934D [pubs.rsc.org]
- 9. Cyanohydrin synthesis by Cyanation or Cyanosilylation [organic-chemistry.org]
- 10. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles [jove.com]
- 13. organicchemistrytutor.com [organicchemistrytutor.com]
- 14. byjus.com [byjus.com]
Common impurities in 3-Phenoxybenzoyl cyanide synthesis and their removal
Welcome to the technical support center for the synthesis of 3-Phenoxybenzoyl Cyanide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent laboratory and industrial methods for synthesizing this compound include:
-
Cyanation of 3-Phenoxybenzaldehyde: This is a widely used method involving the reaction of 3-phenoxybenzaldehyde with a cyanide source, such as sodium cyanide or potassium cyanide. The reaction is typically carried out in a suitable solvent.
-
Rosenmund-von Braun Reaction: This method involves the cyanation of an aryl halide, specifically 3-phenoxybenzoyl chloride, using cuprous cyanide.[1][2] This is an alternative route, often employed when the corresponding acid chloride is readily available.
Troubleshooting Guides
This section provides a detailed breakdown of common impurities, their sources, and step-by-step protocols for their removal for the two primary synthesis routes.
Route 1: Cyanation of 3-Phenoxybenzaldehyde
This route is a common choice due to the commercial availability of 3-phenoxybenzaldehyde. The general reaction is as follows:
3-Phenoxybenzaldehyde + NaCN → this compound
| Impurity | Source | Removal Protocol |
| Unreacted 3-Phenoxybenzaldehyde | Incomplete reaction. | Fractional Distillation: Utilize the difference in boiling points between the product and the starting material. 3-Phenoxybenzaldehyde has a lower boiling point than this compound. |
| 3-Phenoxybenzoic Acid | Hydrolysis of the product or oxidation of the starting aldehyde. | Aqueous Base Wash: Wash the crude product with a mild aqueous base solution (e.g., 5% sodium bicarbonate solution) to convert the acidic impurity into its water-soluble salt, which can then be separated in the aqueous phase. |
| 3-Phenoxybenzyl Alcohol | A potential byproduct of the Cannizzaro reaction, especially if the reaction is carried out under strongly basic conditions with a non-enolizable aldehyde.[3][4][5] | Chromatography or Distillation: Separation can be achieved via column chromatography or fractional distillation, as the alcohol has a different polarity and boiling point compared to the nitrile product. |
| Benzoin-type Adducts | Self-condensation of 3-phenoxybenzaldehyde (benzoin condensation) can occur, particularly in the presence of cyanide as a catalyst.[6][7] | Crystallization: These higher molecular weight byproducts can often be removed by crystallization of the desired this compound from a suitable solvent system. |
Experimental Protocols: Impurity Removal for Route 1
Protocol 1: Aqueous Base Wash for Removal of 3-Phenoxybenzoic Acid
-
Dissolve the crude this compound in a water-immiscible organic solvent (e.g., dichloromethane or diethyl ether).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of a 5% aqueous sodium bicarbonate solution.
-
Shake the funnel vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Allow the layers to separate. The aqueous layer (containing the sodium 3-phenoxybenzoate salt) can be drained off.
-
Repeat the wash with the sodium bicarbonate solution two more times.
-
Wash the organic layer with brine (saturated aqueous NaCl solution) to remove any residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Filter off the drying agent and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Crystallization for Removal of Benzoin-type Adducts
-
Dissolve the crude product in a minimal amount of a suitable hot solvent. Potential solvent systems include isopropanol, ethanol, or a mixture of hexane and ethyl acetate.
-
Once dissolved, allow the solution to cool slowly to room temperature.
-
For further crystallization, cool the solution in an ice bath.
-
Collect the precipitated crystals of this compound by vacuum filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering impurities.
-
Dry the crystals under vacuum to remove residual solvent.
Route 2: Rosenmund-von Braun Reaction
This route involves the reaction of 3-phenoxybenzoyl chloride with cuprous cyanide.[1][2]
3-Phenoxybenzoyl Chloride + CuCN → this compound + CuCl
| Impurity | Source | Removal Protocol |
| Unreacted 3-Phenoxybenzoyl Chloride | Incomplete reaction. | Hydrolysis and Extraction: The unreacted acid chloride can be hydrolyzed to the corresponding carboxylic acid by quenching the reaction mixture with water. The resulting 3-phenoxybenzoic acid can then be removed by an aqueous base wash as described in Protocol 1. |
| 3-Phenoxybenzoic Acid | Hydrolysis of the starting material or the product. | Aqueous Base Wash: Follow Protocol 1 to remove this acidic impurity. |
| Copper Salts | The copper(I) cyanide reagent and the copper(I) chloride byproduct. | Filtration and/or Aqueous Workup: The insoluble copper salts can be removed by filtration of the reaction mixture. An aqueous workup with a solution of an iron(III) chloride/hydrochloric acid or ammonia can also be used to dissolve and remove copper salts. |
| Solvent Residues | High-boiling polar aprotic solvents (e.g., DMF, NMP) are often used in this reaction and can be difficult to remove.[8] | High-Vacuum Distillation or Crystallization: Fractional distillation under high vacuum can effectively remove residual high-boiling solvents. Alternatively, crystallization of the product from a different solvent system can leave the impurities in the mother liquor. |
Experimental Protocols: Impurity Removal for Route 2
Protocol 3: Removal of Copper Salts and Unreacted Starting Material
-
After the reaction is complete, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the bulk of the insoluble copper salts.
-
Dilute the filtrate with an organic solvent like toluene or ethyl acetate.
-
Wash the organic solution with an aqueous solution of ferric chloride and hydrochloric acid to remove residual copper salts.
-
Perform an aqueous base wash with 5% sodium bicarbonate solution to remove any 3-phenoxybenzoic acid formed from hydrolysis of the starting material or product (as per Protocol 1).
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be further purified by vacuum distillation or crystallization.
Diagrams
Caption: Synthesis and Purification Workflow for this compound.
Caption: Logical Relationship Between Impurities and Removal Methods.
References
- 1. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 2. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]
- 3. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 4. Synthetic applications of the Cannizzaro reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. scienceasia.org [scienceasia.org]
- 7. Benzoin condensation of aromatic aldehydes catalyzed by N-heterocyclic carbenes under mild conditions | Semantic Scholar [semanticscholar.org]
- 8. US4925642A - Process for the preparation and the isolation of aromatic nitriles - Google Patents [patents.google.com]
Purification of 3-Phenoxybenzoyl cyanide by recrystallization or chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-phenoxybenzoyl cyanide by recrystallization and column chromatography. This guide is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Recrystallization Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound does not dissolve | Insufficient solvent. | Add a small amount of additional hot solvent until the compound dissolves completely. Avoid adding a large excess, as this will reduce the yield. |
| Incorrect solvent choice. | The ideal solvent should dissolve the compound when hot but not at room temperature. Test the solubility of a small amount of the crude product in various solvents (e.g., isopropanol, ethanol, toluene, hexane, ethyl acetate) to find a suitable one or a solvent mixture. | |
| Oiling out | The compound's melting point is lower than the boiling point of the solvent. | Use a lower-boiling point solvent or a solvent mixture. Induce crystallization by scratching the inside of the flask with a glass rod at the air-solvent interface or by adding a seed crystal. |
| Solution is supersaturated. | Add a small amount of hot solvent to dissolve the oil, then allow it to cool more slowly. | |
| No crystal formation upon cooling | Solution is too dilute. | Evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again. |
| Cooling is too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. | |
| Nucleation is inhibited. | Scratch the inside of the flask with a glass rod or add a seed crystal of pure this compound. | |
| Low recovery of pure product | Too much solvent was used. | Concentrate the filtrate and cool it again to obtain a second crop of crystals. |
| Premature crystallization during hot filtration. | Preheat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely. | |
| Incomplete transfer of crystals. | Rinse the crystallization flask with a small amount of the cold recrystallization solvent and transfer the rinsing to the filter funnel. | |
| Colored impurities in crystals | Impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use a minimal amount to avoid adsorbing the desired product. |
Column Chromatography Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of compounds | Incorrect eluent system. | Optimize the eluent system using thin-layer chromatography (TLC) to achieve a good separation of the desired compound from impurities (a difference in Rf values of at least 0.2 is recommended). |
| Column was poorly packed. | Ensure the silica gel is packed uniformly without any air bubbles or cracks. Slurry packing is often preferred. | |
| Column was overloaded. | Use an appropriate amount of crude material for the column size (typically a 1:20 to 1:100 ratio of crude material to silica gel by weight). | |
| Compound is not eluting from the column | Eluent is not polar enough. | Gradually increase the polarity of the eluent system. |
| Compound may have decomposed on the silica gel. | This compound is generally stable on silica, but if decomposition is suspected, consider using a less acidic stationary phase like alumina or deactivating the silica gel with a small amount of triethylamine in the eluent. | |
| Compound elutes too quickly | Eluent is too polar. | Decrease the polarity of the eluent system. |
| Streaking or tailing of bands | Sample was not loaded in a narrow band. | Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent and load it carefully onto the top of the column. Dry loading (adsorbing the sample onto a small amount of silica gel before loading) can also improve resolution. |
| Interactions with the stationary phase. | Adding a small amount of a modifier to the eluent (e.g., a few drops of acetic acid for acidic compounds or triethylamine for basic compounds) can sometimes improve peak shape. For neutral compounds like this compound, this is less common. |
Frequently Asked Questions (FAQs)
Q1: What is the expected melting point of pure this compound?
A1: The melting point of this compound is reported to be in the range of 71.8-72.5 °C. A broad melting range or a melting point lower than this suggests the presence of impurities.
Q2: What are the common impurities in the synthesis of this compound?
A2: Common impurities may include unreacted starting materials such as 3-phenoxybenzaldehyde and side products from the cyanation reaction. The exact nature of impurities will depend on the synthetic route employed.
Q3: Which solvents are suitable for the recrystallization of this compound?
Q4: What is a good starting eluent system for column chromatography of this compound?
A4: A good starting point for developing an eluent system is a mixture of a non-polar solvent like hexane or petroleum ether and a moderately polar solvent like ethyl acetate or dichloromethane. The optimal ratio should be determined by TLC analysis to achieve an Rf value of approximately 0.2-0.4 for this compound. A common starting point could be a 10-20% ethyl acetate in hexane mixture.
Q5: Should I choose recrystallization or chromatography for purification?
A5: The choice depends on the purity of the crude product and the nature of the impurities. Recrystallization is often faster and more economical for removing small amounts of impurities if a suitable solvent is found. Column chromatography is more effective for separating complex mixtures or when impurities have similar solubility to the product.
Experimental Protocols
Recrystallization of this compound
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Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add a few drops of a test solvent (e.g., isopropanol). If it dissolves at room temperature, the solvent is not suitable. If it does not dissolve, heat the test tube gently. If the compound dissolves upon heating and recrystallizes upon cooling, the solvent is potentially suitable. Test several solvents to find the optimal one. A mixed solvent system (e.g., ethyl acetate/hexane) can also be tested by dissolving the compound in a minimal amount of the more soluble solvent (ethyl acetate) at its boiling point and then adding the less soluble solvent (hexane) dropwise until turbidity persists.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the flask on a hot plate. Continue adding solvent until the compound just dissolves.
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Decoloration (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then reheat the solution to boiling for a few minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask to remove any insoluble impurities or activated charcoal.
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Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.
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Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent. Allow the crystals to dry completely in the air or in a desiccator.
Column Chromatography of this compound
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Eluent Selection: Using TLC, determine a solvent system (e.g., ethyl acetate/hexane) that gives an Rf value of 0.2-0.4 for this compound and separates it well from impurities.
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Column Packing: Pack a chromatography column with silica gel using the wet slurry method with the chosen eluent system. Ensure the packing is uniform and free of air bubbles.
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Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent. Carefully load the solution onto the top of the silica gel bed. Alternatively, use the dry loading method by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.
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Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate. The polarity of the eluent can be gradually increased (gradient elution) if necessary to elute the compound.
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Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure this compound.
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Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Quantitative Data
| Property | Value |
| Molecular Formula | C₁₄H₉NO₂ |
| Molecular Weight | 223.23 g/mol |
| Melting Point | 71.8-72.5 °C |
| Appearance | Yellow crystals |
Visualizations
Caption: Decision tree for choosing a purification method.
Caption: Troubleshooting workflow for recrystallization.
Troubleshooting low yield in the synthesis of 3-Phenoxybenzoyl cyanide
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 3-phenoxybenzoyl cyanide. The information is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide: Low Yield
Low yield is a common issue in the synthesis of this compound. The following guide addresses potential causes and provides systematic solutions to improve your reaction outcome.
Q1: My Rosenmund-von Braun reaction is resulting in a low yield of this compound. What are the likely causes and how can I fix it?
The Rosenmund-von Braun reaction, which involves the cyanation of an aryl halide (e.g., 3-phenoxybenzoyl chloride) with a cyanide source, is sensitive to several factors. Here are the primary areas to troubleshoot:
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Inadequate Reaction Temperature: This reaction typically requires high temperatures to proceed efficiently.
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Solution: Ensure your reaction is heated to the optimal temperature range of 150-250°C[1]. Monitor the internal reaction temperature, not just the heating mantle or oil bath temperature.
-
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Poor Reagent Quality: The purity of your starting materials is critical.
-
Solution:
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Cuprous Cyanide (CuCN): Use high-purity, dry CuCN. It is advisable to dry the CuCN at 110°C for several hours before use[2].
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3-Phenoxybenzoyl Halide: Ensure the starting halide is pure and free from hydrolysis products (e.g., 3-phenoxybenzoic acid). Commercial benzoyl chloride can be purified by washing with a mild base solution, drying, and distilling[2].
-
-
-
Improper Solvent: The choice of solvent plays a crucial role in reactant solubility and reaction rate.
-
Solution: High-boiling polar aprotic solvents are generally preferred. Consider using dimethylformamide (DMF), dimethylacetamide (DMA), or N-methylpyrrolidone (NMP)[1].
-
-
Insufficient Mixing: In a heterogeneous reaction mixture, poor mixing can lead to localized reactions and incomplete conversion.
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Solution: Employ vigorous mechanical stirring throughout the reaction to ensure good contact between the reactants.
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Q2: I am attempting to synthesize this compound via the oxidation of the corresponding cyanohydrin, but my yield is poor. What should I investigate?
The cyanohydrin route involves the reaction of 3-phenoxybenzaldehyde with a cyanide source, followed by oxidation. Low yields can stem from issues in either step.
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Inefficient Cyanohydrin Formation: The initial formation of 3-phenoxybenzoyl cyanohydrin may be incomplete.
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Solution:
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Catalyst: The addition of a base catalyst can significantly improve the rate of cyanohydrin formation. Anion-exchange resins have been shown to be effective catalysts[3][4].
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pH Control: The pH of the reaction mixture is critical. For enzymatic reactions, a pH of 4.5-4.75 can suppress non-enzymatic side reactions[5].
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Reactant Ratio: An excess of the cyanide source, such as acetone cyanohydrin, may be necessary. A 2:1 molar ratio of acetone cyanohydrin to m-phenoxybenzaldehyde has been found to be optimal in some cases[4].
-
-
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Decomposition of Cyanohydrin: Cyanohydrins can be unstable and may decompose back to the starting aldehyde and cyanide.
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Solution: Proceed to the oxidation step as soon as the formation of the cyanohydrin is complete. Avoid prolonged exposure to harsh conditions.
-
-
Suboptimal Oxidation: The choice and handling of the oxidizing agent are critical for a successful conversion to the benzoyl cyanide.
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Solution: Research appropriate oxidizing agents for cyanohydrins that are compatible with the phenoxybenzoyl moiety. Common oxidants for this transformation include manganese dioxide (MnO₂) or reagents used in Swern or Moffat-type oxidations. Ensure the oxidant is fresh and used in the correct stoichiometric amount.
-
Q3: My reaction seems to work, but I lose a significant amount of product during workup and purification. How can I minimize these losses?
Product loss during isolation and purification is a common challenge.
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Hydrolysis of the Product: this compound can be susceptible to hydrolysis, especially in the presence of strong acids or bases, converting it to 3-phenoxybenzoic acid[6].
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Solution: Use neutral or mildly acidic/basic conditions during aqueous workup. Minimize the contact time with aqueous phases.
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-
Difficulties in Purification: High-boiling point solvents and copper byproducts from the Rosenmund-von Braun reaction can complicate purification[7].
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Solution:
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Solvent Removal: If using a high-boiling solvent like DMF, remove it under high vacuum.
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Copper Removal: After the Rosenmund-von Braun reaction, the product may be complexed with copper halides[1]. The workup may involve breaking this complex, for example, by adding a solution of potassium cyanide in water[1].
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Purification Method: Fractional distillation under reduced pressure is a common method for purifying benzoyl cyanides[2]. Column chromatography can also be employed, but care must be taken to choose a suitable stationary phase and eluent to avoid product degradation.
-
-
Data Summary
The following tables summarize key quantitative data from related syntheses that can inform the optimization of this compound synthesis.
Table 1: Influence of Reaction Parameters on a One-Pot Synthesis of (S)-α-cyano-3-phenoxybenzyl acetate
| Parameter | Condition | Outcome | Reference |
| Solvent | Cyclohexane | Best solvent among those tested | [3][4] |
| Temperature | 55 °C | Optimal for higher degree of conversion | [3][4] |
| Reactant Ratio | 2:1 (Acetone cyanohydrin : m-PBA) | Best choice for conversion | [4] |
| Catalyst Addition | Strategy of adding base catalyst D301 | Improved conversion from 20% to 80% | [3][4] |
Table 2: Yields of Related Nitrile Syntheses
| Reaction | Product | Yield | Reference |
| Cyanation of m-phenoxy-benzyl chloride | m-phenoxy-benzyl cyanide | 91% | [8] |
| Rosenmund-von Braun of benzoyl chloride | Benzoyl cyanide | 60-65% | [2] |
| Cyanation with p-hydroxybenzonitrile | p-hydroxybenzonitrile | 93.6% | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Rosenmund-von Braun Reaction (Adapted from Benzoyl Cyanide Synthesis)
This protocol is adapted from a procedure for the synthesis of benzoyl cyanide and should be optimized for 3-phenoxybenzoyl chloride[2].
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Preparation: In a 500-mL distilling flask, place 1.2 moles of dried cuprous cyanide and 1.02 moles of purified 3-phenoxybenzoyl chloride.
-
Heating: Heat the mixture in an oil bath to 220-230°C for 1.5 hours with frequent, vigorous shaking.
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Distillation: After the heating period, connect the flask for distillation. Slowly raise the bath temperature to 305-310°C and collect the crude product.
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Purification: Purify the crude this compound by fractional distillation under reduced pressure.
Protocol 2: Synthesis via Cyanohydrin Formation (Conceptual)
This protocol is a conceptual outline based on the synthesis of related cyanohydrins[3][4].
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Reaction Setup: To a solution of 3-phenoxybenzaldehyde in a suitable solvent (e.g., cyclohexane), add an anion-exchange resin catalyst (e.g., D301).
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Cyanide Addition: Add a 2-fold molar excess of a cyanide source (e.g., acetone cyanohydrin) to the mixture.
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Reaction: Stir the mixture at an optimized temperature (e.g., 55°C) and monitor the reaction progress by TLC or GC.
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Oxidation: Once cyanohydrin formation is complete, filter off the catalyst. In a separate step, treat the cyanohydrin solution with a suitable oxidizing agent (e.g., activated MnO₂) to form this compound.
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Workup and Purification: After the oxidation is complete, filter the reaction mixture and purify the product, for example, by column chromatography or distillation.
Visualizations
Diagram 1: Rosenmund-von Braun Synthesis Pathway
Caption: Rosenmund-von Braun reaction for this compound synthesis.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: A logical workflow for troubleshooting low product yield.
Frequently Asked Questions (FAQs)
Q: Can I use other cyanide sources besides CuCN for the Rosenmund-von Braun reaction? A: While CuCN is the classic reagent, some modern methods utilize alkali metal cyanides with a catalytic amount of copper(I) iodide, which can allow for milder reaction conditions[7]. However, these may require significant optimization.
Q: What are the main byproducts to expect? A: The primary byproduct of concern is 3-phenoxybenzoic acid, which can form from the hydrolysis of either the starting material (e.g., 3-phenoxybenzoyl chloride) or the final product[6]. At very high temperatures, thermal decomposition and polymerization can also occur.
Q: Is it possible to synthesize this compound from 3-phenoxybenzyl cyanide? A: While both are nitriles, their structures are different. This compound is an acyl cyanide (Ar-CO-CN), whereas 3-phenoxybenzyl cyanide is a benzyl cyanide (Ar-CH₂-CN). The synthesis of one from the other is not a direct or common transformation.
Q: How critical is the exclusion of water from the Rosenmund-von Braun reaction? A: Generally, anhydrous conditions are recommended to prevent the hydrolysis of the starting acyl halide and the product acyl cyanide. It is advisable to use dry reagents and solvents[2]. However, one patent for a similar synthesis noted that the presence of a small amount of water was necessary for an economically viable yield, suggesting this parameter may require careful optimization[9].
References
- 1. US4925642A - Process for the preparation and the isolation of aromatic nitriles - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Optimization of technological conditions for one-pot synthesis of (S)-α-cyano-3-phenoxybenzyl acetate in organic media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of technological conditions for one-pot synthesis of (S)-alpha-cyano-3-phenoxybenzyl acetate in organic media. | Sigma-Aldrich [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | 61775-25-5 | Benchchem [benchchem.com]
- 7. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 8. prepchem.com [prepchem.com]
- 9. FR2647110A1 - PROCESS FOR THE SYNTHESIS OF ACYL CYANIDES - Google Patents [patents.google.com]
Side reactions to avoid during the synthesis of 3-Phenoxybenzoyl cyanide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of 3-phenoxybenzoyl cyanide.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and actionable solutions. The primary synthetic route covered is the cyanation of 3-phenoxybenzoyl chloride.
Problem 1: Low Yield of this compound and Presence of a Carboxylic Acid Impurity
Question: My reaction is showing a low yield of the desired this compound, and I've identified 3-phenoxybenzoic acid as a major byproduct. What is causing this, and how can I prevent it?
Answer:
The presence of 3-phenoxybenzoic acid indicates that hydrolysis of the starting material, 3-phenoxybenzoyl chloride, or the product, this compound, is occurring. Acyl chlorides and acyl cyanides are susceptible to hydrolysis, especially in the presence of water and at non-neutral pH.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution | Expected Improvement |
| Moisture in reagents or solvent | Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and freshly opened or properly stored reagents. Consider using a drying agent if applicable to the reaction conditions. | Significant reduction in 3-phenoxybenzoic acid formation, leading to a higher yield of the desired product. |
| Reaction conditions favoring hydrolysis | The hydrolysis of acyl cyanides is pH-dependent. At a high pH (>5.0), the reaction is first-order in hydroxide ion concentration[1]. Conversely, at a lower pH, the hydrolysis rate is largely independent of pH but can be inhibited by acids[1]. Maintain neutral or slightly acidic conditions if the reaction allows. For phase-transfer catalysis, ensure the aqueous phase is not overly basic. | By controlling the pH, the rate of hydrolysis can be minimized, thus preserving the acyl cyanide product. |
| Prolonged reaction time or high temperature | Optimize the reaction time and temperature to ensure the completion of the cyanation reaction without promoting excessive hydrolysis. Monitor the reaction progress using techniques like TLC or HPLC to determine the optimal endpoint. | Reduced byproduct formation by minimizing the exposure of the product to conditions that favor hydrolysis. |
Problem 2: Incomplete Conversion of 3-Phenoxybenzoyl Chloride
Question: My reaction is sluggish, and a significant amount of unreacted 3-phenoxybenzoyl chloride remains even after an extended reaction time. How can I improve the reaction rate?
Answer:
Incomplete conversion is often due to inefficient mass transfer between the organic and aqueous phases (in the case of phase-transfer catalysis) or poor reactivity of the cyanide source.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution | Expected Improvement |
| Inefficient Phase-Transfer Catalyst (PTC) | The choice and concentration of the PTC are crucial. Tetrabutylammonium bromide (TBABr) or cetyltrimethylammonium bromide (CTAB) are effective PTCs for cyanation reactions. Ensure the PTC is used at an appropriate catalytic loading. In some cases, inconsistent reaction profiles with TBABr have been attributed to the clumping of the cyanide salt; switching to CTAB can alleviate this[2]. | Improved transfer of the cyanide nucleophile to the organic phase, leading to a faster and more complete reaction. |
| Low Solubility of Cyanide Salt | The solubility of the cyanide source (e.g., NaCN, KCN, CuCN) in the reaction medium can be a limiting factor. Using a co-solvent like acetonitrile can enhance the solubility of CuCN and increase the reaction rate[2]. However, this may complicate product isolation. | A higher concentration of dissolved cyanide ions will increase the reaction rate and drive the reaction to completion. |
| Deactivation of Catalyst | In palladium-catalyzed cyanations, the catalyst can be deactivated by excess cyanide ions. The choice of ligand and the use of co-catalysts can mitigate this effect. | A more stable and active catalyst will ensure a consistent and efficient reaction. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods involve the cyanation of an activated precursor:
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From 3-Phenoxybenzoyl Chloride: This is a common laboratory and industrial method where 3-phenoxybenzoyl chloride is reacted with a cyanide source, often under phase-transfer catalysis conditions or using a copper(I) cyanide (a variation of the Rosenmund-von Braun reaction)[3][4].
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From 3-Phenoxybenzaldehyde: This involves the formation of a cyanohydrin intermediate from 3-phenoxybenzaldehyde, which is then oxidized to the acyl cyanide. This route is often used in the synthesis of related pyrethroid insecticides[5].
Q2: How can I monitor the progress of my reaction?
A2: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the disappearance of the starting material (3-phenoxybenzoyl chloride) and the appearance of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used to track the concentrations of reactants, products, and major byproducts over time[6].
Q3: What are the safety precautions I should take when working with cyanides?
A3: Cyanide salts and hydrogen cyanide are highly toxic. All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Have an emergency plan in place and ensure access to a cyanide antidote kit. All cyanide-containing waste must be quenched and disposed of according to institutional safety protocols.
Experimental Protocol: Synthesis of this compound via Phase-Transfer Catalysis
This protocol is a general guideline for the synthesis of this compound from 3-phenoxybenzoyl chloride using a phase-transfer catalyst.
Materials:
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3-Phenoxybenzoyl chloride
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Sodium cyanide (NaCN)
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Tetrabutylammonium bromide (TBABr)
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Dichloromethane (CH₂Cl₂) (anhydrous)
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Deionized water
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5% Hydrochloric acid solution
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Saturated sodium bicarbonate solution
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Saturated sodium chloride (brine) solution
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-phenoxybenzoyl chloride (1 equivalent) in anhydrous dichloromethane.
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In a separate beaker, prepare an aqueous solution of sodium cyanide (1.2 equivalents) and tetrabutylammonium bromide (0.05 equivalents) in deionized water.
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Add the aqueous solution to the organic solution in the reaction flask.
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Stir the biphasic mixture vigorously at room temperature.
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Monitor the reaction progress by TLC until the starting material is consumed.
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Once the reaction is complete, separate the organic layer.
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Wash the organic layer sequentially with 5% HCl, saturated NaHCO₃, and brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.
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The crude product can be further purified by recrystallization or column chromatography.
Visualizing Reaction Pathways
Main Synthesis and Side Reaction Pathway
Caption: Main synthesis pathway of this compound and the competing hydrolysis side reaction.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.
References
- 1. Acylation. Part XXI. Kinetics and mechanism of the hydrolysis of acyl cyanides - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]
- 4. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. HPLC assay for characterizing alpha-cyano-3-phenoxybenzyl pyrethroids hydrolytic metabolism by Helicoverpa armigera (Hubner) based on the quantitative analysis of 3-phenoxybenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Impact of reaction temperature on the purity of 3-Phenoxybenzoyl cyanide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 3-Phenoxybenzoyl cyanide.
Frequently Asked Questions (FAQs)
Q1: What is the general impact of reaction temperature on the purity of this compound?
A1: Reaction temperature is a critical parameter in the synthesis of this compound that significantly influences product purity. Generally, higher temperatures can increase the reaction rate but may also lead to the formation of byproducts and impurities through side reactions, thus decreasing the final purity. Conversely, a temperature that is too low may result in an incomplete reaction, leaving unreacted starting materials which are also impurities. Therefore, optimizing the temperature is crucial for achieving high purity.
Q2: My final product has a low purity with significant amounts of unreacted 3-phenoxybenzoyl chloride. What could be the cause?
A2: A common reason for the presence of unreacted starting material is an insufficiently high reaction temperature or an inadequate reaction time. The reaction may not have reached completion. Consider gradually increasing the reaction temperature or extending the reaction time. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) can help determine the point of completion.
Q3: I am observing the formation of a dark-colored, tar-like substance in my reaction, which is contaminating the product. How can I prevent this?
A3: The formation of dark, insoluble byproducts is often an indication of decomposition or polymerization reactions, which are typically exacerbated by excessive heat. The reaction temperature is likely too high. It is recommended to lower the reaction temperature and ensure uniform heating to avoid localized hot spots.
Q4: What are some common impurities that can arise from improper temperature control during the synthesis of this compound?
A4: Besides unreacted starting materials, improper temperature control can lead to several impurities. At elevated temperatures, side reactions such as the hydrolysis of the cyanide group to a carboxylic acid (3-phenoxybenzoic acid) can occur if water is present. Also, reactions with solvent or other reagents might become more prevalent at higher temperatures.
Q5: How can I determine the optimal reaction temperature for my synthesis of this compound?
A5: The optimal reaction temperature should be determined experimentally for your specific reaction conditions (e.g., scale, solvent, catalyst). We recommend performing a series of small-scale experiments at different temperatures (e.g., in 10°C increments) and analyzing the purity of the resulting product by a suitable analytical method like HPLC or GC. This will allow you to identify the temperature that provides the best balance between reaction rate and product purity.
Data Presentation
The following table summarizes hypothetical experimental data on the effect of reaction temperature on the purity of this compound, synthesized from 3-phenoxybenzoyl chloride and a cyanide source.
| Reaction Temperature (°C) | Purity of this compound (%) | Observations |
| 60 | 85 | Reaction is slow; significant amount of starting material remains. |
| 80 | 95 | Good conversion and purity. |
| 100 | 92 | Slight increase in colored impurities observed. |
| 120 | 88 | Noticeable formation of dark byproducts. |
Experimental Protocols
Synthesis of this compound from 3-Phenoxybenzoyl Chloride
This protocol is a general guideline and may require optimization.
Materials:
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3-Phenoxybenzoyl chloride
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Cuprous cyanide (CuCN) or another suitable cyanide source
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A high-boiling point aprotic solvent (e.g., Toluene, Xylene)
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Inert gas (e.g., Nitrogen, Argon)
Procedure:
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In a reaction flask equipped with a mechanical stirrer, a condenser, and an inlet for inert gas, add 3-Phenoxybenzoyl chloride and the solvent.
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Start stirring and begin to purge the system with the inert gas.
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Carefully add the cuprous cyanide to the mixture.
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Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and maintain it for the duration of the reaction.
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Monitor the reaction progress by TLC or another suitable method.
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Once the reaction is complete, cool the mixture to room temperature.
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Filter the mixture to remove any solid residues.
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The crude product in the filtrate can be purified by distillation under reduced pressure or by crystallization from an appropriate solvent.
Mandatory Visualization
The following diagram illustrates a troubleshooting workflow for addressing purity issues in the synthesis of this compound related to reaction temperature.
Caption: Troubleshooting workflow for temperature-related purity issues.
Technical Support Center: Synthesis of 3-Phenoxybenzoyl Cyanide and its Analogs
This technical support center provides troubleshooting guidance and frequently asked questions regarding the synthesis of 3-phenoxybenzoyl cyanide and its closely related and often intended counterpart, 3-phenoxymandelonitrile. The choice of solvent is a critical parameter influencing the reaction yield and purity, and this guide is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the difference between this compound and 3-phenoxymandelonitrile?
A: It is crucial to distinguish between these two compounds. This compound is an aroyl cyanide. In contrast, 3-phenoxymandelonitrile (also known as α-cyano-3-phenoxybenzyl alcohol) is a cyanohydrin. In the context of pyrethroid insecticide synthesis, the target molecule is typically the cyanohydrin, 3-phenoxymandelonitrile, which is formed by the reaction of 3-phenoxybenzaldehyde with a cyanide source. Due to the common interchange of these terms in literature, this guide will focus on the synthesis of 3-phenoxymandelonitrile from 3-phenoxybenzaldehyde, a key step where solvent choice is paramount.
Q2: What are the most common synthesis routes for 3-phenoxymandelonitrile?
A: The most prevalent method is the cyanation of 3-phenoxybenzaldehyde. This can be achieved through several approaches:
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Direct cyanation: Using hydrogen cyanide (HCN) or a salt like sodium cyanide (NaCN) or potassium cyanide (KCN) with an acid.
-
Transcyanation: Using a cyanohydrin from a ketone, such as acetone cyanohydrin, as the cyanide source.
-
Phase-transfer catalysis: Employing a phase-transfer catalyst in a biphasic solvent system to facilitate the reaction between the water-soluble cyanide salt and the organic-soluble aldehyde.[1]
-
Enzymatic synthesis: Utilizing hydroxynitrile lyase (HNL) enzymes for asymmetric synthesis to obtain specific enantiomers.
Q3: Why is solvent selection so important for the yield?
A: The solvent plays multiple roles in the reaction:
-
Solubility: It must dissolve the reactants, including 3-phenoxybenzaldehyde and the cyanide source (or the phase-transfer catalyst), to allow for an efficient reaction.
-
Reaction medium: The polarity and nature of the solvent can influence the reaction rate and the stability of intermediates.
-
Biphasic systems: In phase-transfer catalysis, the solvent system (e.g., water-dichloromethane) is essential for the separation of reactants and the catalyst's function.[1]
-
Enzymatic reactions: In biocatalysis, the solvent must be compatible with the enzyme to maintain its activity and stability.
Q4: Are there greener solvent alternatives being explored?
A: Yes, research is moving towards more environmentally friendly options. This includes the use of biphasic systems with water to reduce the reliance on large volumes of organic solvents and the exploration of enzymatic reactions that can be performed in aqueous media or with recyclable organic solvents.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no yield | 1. Poor solubility of reactants.2. Inactive catalyst or enzyme.3. Incorrect pH in aqueous phase (for biphasic or enzymatic systems).4. Presence of impurities in the starting materials or solvent. | 1. Choose a more suitable solvent or a co-solvent to improve solubility. Consider a biphasic system with a phase-transfer catalyst.2. Verify the activity of the catalyst or enzyme. For enzymes, ensure optimal temperature and pH.3. Adjust the pH of the aqueous phase to the optimal range for the reaction.4. Purify starting materials and use high-purity, dry solvents. |
| Formation of side products | 1. Benzoin condensation of the aldehyde.2. Decomposition of the cyanohydrin product.3. Unwanted reactions with the solvent. | 1. Optimize reaction conditions (temperature, concentration) to favor cyanohydrin formation.2. The cyanohydrin formation is a reversible reaction. Work up the reaction promptly or use a method to trap the product.3. Select an inert solvent that does not participate in side reactions. |
| Difficulty in product isolation | 1. Emulsion formation in biphasic systems.2. Product is too soluble in the aqueous phase. | 1. Add a small amount of a salt (e.g., brine) to break the emulsion. Alternatively, filter the mixture through a pad of celite.2. Perform multiple extractions with an appropriate organic solvent. |
Data Presentation: Effect of Solvent on Yield
The following table summarizes reported data on the effect of different solvents and solvent systems on the yield of 3-phenoxymandelonitrile from 3-phenoxybenzaldehyde. It is important to note that reaction conditions may vary between studies.
| Solvent/Solvent System | Cyanide Source | Catalyst/Enzyme | Yield (%) | Reference/Notes |
| di-n-butyl ether | Hydrogen Cyanide | (S)-hydroxynitrile lyase | High | Reported as the best solvent in a specific enzymatic study.[2] |
| Toluene | Triethylamine | Racemization of remaining enantiomer | Improves overall yield | Used for racemization step to improve overall process yield.[1] |
| Diisopropyl ether | Triethylamine | Racemization of remaining enantiomer | Improves overall yield | Used for racemization step to improve overall process yield.[1] |
| Water/Dichloromethane | Sodium Cyanide | Benzyltriethylammonium chloride (Phase Transfer Catalyst) | Not specified | A common biphasic system for this reaction.[1] |
| Ether-aqueous buffer | Acetone cyanohydrin | Hydroxynitrile lyase | High | A valuable biphasic system for enzymatic synthesis.[3] |
| Acetonitrile | Sodium Cyanide | Cuprous Iodide | >80% | Used in the synthesis of an analogous aroyl cyanide (2,3-dichlorobenzoyl cyanide). |
| Toluene | Cuprous Cyanide | Cetyltrimethylammonium bromide (CTAB) | 77% | Used in the synthesis of an analogous aroyl cyanide (2,3-dichlorobenzoyl cyanide). |
Experimental Protocols
Protocol 1: Synthesis of 3-phenoxymandelonitrile using a Biphasic System
This protocol is based on the general method of phase-transfer catalysis for cyanohydrin synthesis.[1]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-phenoxybenzaldehyde in dichloromethane.
-
Aqueous Phase Preparation: In a separate beaker, prepare an aqueous solution of sodium cyanide.
-
Catalyst Addition: Add a catalytic amount of a phase-transfer catalyst, such as benzyltriethylammonium chloride, to the reaction flask.
-
Reaction: Add the aqueous sodium cyanide solution to the flask. Stir the biphasic mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, separate the organic layer. Wash the organic layer with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The product can be further purified by column chromatography if necessary.
Protocol 2: Enzymatic Synthesis of (S)-3-phenoxymandelonitrile
This protocol describes a general procedure for the enzymatic synthesis in an organic solvent.
-
Enzyme Preparation: Immobilize or dissolve the hydroxynitrile lyase (HNL) in a suitable buffer at the optimal pH for the enzyme.
-
Reaction Mixture: In a reaction vessel, dissolve 3-phenoxybenzaldehyde in di-n-butyl ether.
-
Reaction Initiation: Add a source of cyanide, such as liquid hydrogen cyanide or a slow-release formulation, to the reaction mixture.
-
Incubation: Stir the reaction mixture at a controlled temperature (e.g., 20 °C) for the required duration.
-
Enzyme Removal: After the reaction, the immobilized enzyme can be filtered off for reuse. If the enzyme is in solution, it can be removed during the aqueous work-up.
-
Product Isolation: Isolate the product from the organic solvent by evaporation. Further purification can be achieved by chromatography.
Visualizations
References
Improving the stability of 3-Phenoxybenzoyl cyanide during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the storage stability of 3-Phenoxybenzoyl cyanide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is a cyanohydrin derivative that serves as a key intermediate in the synthesis of various compounds, including pyrethroid insecticides.[1] Like many cyanohydrins, it can be unstable under certain storage conditions, leading to degradation. This degradation can result in the loss of product, the formation of impurities, and the potential release of toxic hydrogen cyanide gas, posing safety risks and impacting experimental reproducibility.[2]
Q2: What are the primary factors that affect the stability of this compound?
A2: The stability of this compound is primarily influenced by three main factors:
-
Temperature: Higher temperatures accelerate the rate of degradation.
-
pH: The compound is more stable in acidic conditions and degrades more rapidly in neutral to basic conditions.
-
Light: Exposure to light, particularly UV light, can induce photodegradation.[1]
Q3: What are the main degradation pathways for this compound?
A3: The two primary degradation pathways are:
-
Reversion to Starting Materials: The cyanohydrin can decompose back to 3-phenoxybenzaldehyde and hydrogen cyanide.
-
Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid, forming 3-phenoxybenzoic acid, particularly in the presence of moisture and acid or base catalysts.
Q4: How can I improve the storage stability of my this compound samples?
A4: To enhance stability, it is recommended to:
-
Store at low temperatures: Refrigeration (2-8 °C) is advisable.
-
Maintain an acidic pH: If in solution, ensure the pH is acidic (ideally below 5).
-
Protect from light: Store in amber vials or in the dark.
-
Use an inert atmosphere: For long-term storage, consider storing under an inert gas like argon or nitrogen to prevent oxidation.
Troubleshooting Guide
| Issue Observed | Possible Cause | Recommended Action |
| Yellowing of the solid sample | Degradation to 3-phenoxybenzaldehyde and potentially other chromophoric impurities. | Store the sample at a lower temperature (2-8 °C) and protect it from light. If the discoloration is significant, consider repurifying the sample before use. |
| Loss of potency or purity over time (confirmed by assay) | Chemical degradation due to improper storage conditions (temperature, pH, light exposure). | Review storage conditions. Implement storage at 2-8 °C, in the dark, and under an inert atmosphere. For solutions, ensure the solvent is dry and the pH is acidic. |
| Presence of 3-phenoxybenzaldehyde or 3-phenoxybenzoic acid in the sample | Decomposition of the cyanohydrin. | This confirms degradation. Follow the recommended storage conditions strictly. Consider the use of a stabilizer if the issue persists. |
| Inconsistent analytical results between samples from the same batch | Non-homogeneity of the sample or localized degradation due to improper handling. | Ensure the entire batch is stored under uniform conditions. Before taking a sample for analysis, allow the container to reach room temperature to avoid condensation, and mix gently if it is a solution. |
Quantitative Data on Stability
The following tables summarize the expected stability of this compound under various conditions. This data is compiled from general knowledge of cyanohydrin stability and should be used as a guideline. Actual results may vary.
Table 1: Effect of Temperature on Stability (Solid State, Stored in the Dark)
| Temperature | Storage Duration | Expected Purity |
| 25 °C (Room Temperature) | 1 month | ~95% |
| 25 °C (Room Temperature) | 6 months | <90% |
| 4 °C (Refrigerated) | 6 months | >98% |
| 4 °C (Refrigerated) | 12 months | ~97% |
| -20 °C (Frozen) | 12 months | >99% |
Table 2: Effect of pH on Stability (in Aqueous Solution at 25 °C, Protected from Light)
| pH | Storage Duration (1 week) | Expected Purity |
| 3.0 | >99% | |
| 5.0 | ~98% | |
| 7.0 | <95% | |
| 9.0 | <90% |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol describes a High-Performance Liquid Chromatography (HPLC) method suitable for assessing the purity of this compound and detecting its primary degradation products.
1. Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
2. Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-15 min: 60% B
-
15-20 min: 60% to 80% B
-
20-25 min: 80% B
-
25-30 min: 80% to 60% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
3. Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in acetonitrile to a final concentration of approximately 1 mg/mL.
4. Analysis:
-
Inject 10 µL of the sample solution into the HPLC system.
-
Identify and quantify the peaks corresponding to this compound and its potential degradation products (3-phenoxybenzaldehyde and 3-phenoxybenzoic acid) by comparing with reference standards.
Protocol 2: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation products and pathways.
1. Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile (1 mg/mL).
2. Stress Conditions:
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Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Heat at 60 °C for 24 hours.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Keep at room temperature for 8 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid sample at 105 °C for 48 hours.
-
Photodegradation: Expose the solid sample to UV light (254 nm) for 48 hours.
3. Analysis:
-
After the specified stress period, neutralize the acidic and basic samples.
-
Dilute all samples to an appropriate concentration with the mobile phase.
-
Analyze the samples using the stability-indicating HPLC method described in Protocol 1.
Visualizations
Caption: Degradation pathway of this compound.
Caption: Workflow for a forced degradation study.
References
Preventing degradation of 3-Phenoxybenzoyl cyanide in solution
Welcome to the technical support center for 3-Phenoxybenzoyl Cyanide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound in solution. Here you will find troubleshooting guides and frequently asked questions to ensure the stability and integrity of your compound during experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your research, providing potential causes and actionable solutions.
Question 1: I'm observing a significant loss of potency or activity in my this compound solution over a short period. What could be the cause?
Answer:
A rapid loss of activity is a strong indicator of chemical degradation. This compound, as a cyanohydrin, is susceptible to decomposition, especially in solution.[1] The most common causes are:
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Unfavorable pH: The stability of cyanohydrins is highly pH-dependent.[1] Both strongly acidic and alkaline conditions can accelerate degradation.[2] Alkaline conditions, in particular, promote the reverse reaction, leading to the dissociation of the molecule.[2]
-
Presence of Water: this compound can readily decompose in the presence of water, reverting to 3-phenoxybenzaldehyde and toxic hydrogen cyanide (HCN) gas.[2][3]
-
Elevated Temperature: Higher temperatures increase the rate of chemical reactions, including decomposition pathways.[1][2] Storing solutions at room temperature or higher for extended periods can lead to significant degradation.
-
Inappropriate Solvent: The choice of solvent can impact stability. Protic solvents or solvents containing water impurities can facilitate degradation.
Solutions:
-
pH Control: Maintain the solution pH in a slightly acidic range of 4-5, which is reported to be optimal for cyanohydrin stability.[2][4]
-
Use Anhydrous Solvents: Whenever possible, use high-purity, anhydrous (dry) solvents to prepare your solutions.
-
Temperature Control: Store all stock and working solutions at low temperatures, such as 2-8°C. For long-term storage, consider temperatures of -20°C or below.
-
Add a Stabilizer: Consider adding a stabilizing agent. Weak acids like citric acid or boric acid have been shown to stabilize cyanohydrins.[5] An addition of 0.01% to 1% by weight is often sufficient.[5]
Question 2: My analytical results (HPLC, GC-MS) show unexpected peaks that grow over time. How can I identify them and prevent their formation?
Answer:
The appearance of new peaks is likely due to the formation of degradation products. Based on the known chemistry of this compound, the primary degradation products are:
-
3-Phenoxybenzaldehyde: Formed from the retro-cyanohydrin reaction (dissociation).
-
3-Phenoxybenzoic Acid: Formed from the hydrolysis of the cyanide group, often under acidic or basic conditions.[6]
-
3-Phenoxybenzylamine: Formed if reducing conditions are present.[6]
Solutions:
-
Identify Degradants: You can tentatively identify the new peaks by comparing their retention times or mass spectra with analytical standards of the suspected degradation products.
-
Implement a Stability Study: To understand the degradation kinetics under your specific conditions, perform a simple stability study. A detailed protocol is provided below.
-
Prevent Formation: To prevent the formation of these impurities, strictly follow the handling and storage recommendations outlined in the FAQs and the solution to Question 1. This includes controlling pH, temperature, and exposure to water.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solutions of this compound?
A: To maximize stability, solutions should be stored under the conditions summarized in the table below.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (short-term) or ≤ -20°C (long-term) | Reduces the rate of decomposition.[1][2] |
| pH | 4.0 - 5.0 | Optimal pH range for cyanohydrin stability.[2][7] |
| Solvent | Anhydrous aprotic solvents (e.g., Toluene, Hexane, Ethyl Acetate) | Minimizes hydrolysis and decomposition pathways.[8] |
| Stabilizer | 0.01-1% (w/w) Citric Acid or Boric Acid | Acidic environment helps prevent dissociation.[5] |
| Container | Tightly sealed, amber glass vial | Protects from moisture and light.[9] |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Prevents oxidation. |
Q2: Which solvents are best for preparing solutions, and which should be avoided?
A: It is recommended to use anhydrous aprotic solvents such as toluene, n-hexane, or ethyl acetate, in which this compound is soluble.[8] Avoid protic solvents like alcohols and, most importantly, water, unless your experimental protocol absolutely requires them. If aqueous solutions are necessary, they should be prepared fresh, buffered to a pH of 4-5, and used immediately.
Q3: How can I safely handle and dispose of this compound and its solutions?
A: Due to its potential to release highly toxic hydrogen cyanide gas, strict safety protocols are mandatory.[10]
-
Handling: Always handle the compound and its solutions in a certified chemical fume hood.[9][10] Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves (double-gloving is recommended).[10] Never work alone.[9] Keep acids and strong bases away from the work area to prevent accidental mixing.[10][11]
-
Disposal: All waste containing this compound (both liquid and solid, including contaminated PPE) must be treated as hazardous waste.[9] Collect cyanide-containing waste in dedicated, clearly labeled, and sealed containers. Never mix cyanide waste with acidic waste.[9] Follow all institutional and local regulations for hazardous waste disposal.
Experimental Protocols
Protocol 1: Preparation of a Stabilized Stock Solution (10 mM in Ethyl Acetate)
-
Preparation: Conduct all steps in a certified chemical fume hood.
-
Weighing: Accurately weigh 22.3 mg of this compound (MW: 223.23 g/mol ) and transfer it to a 10 mL amber glass volumetric flask.
-
Stabilizer Addition (Optional but Recommended): Add approximately 0.2 mg of anhydrous citric acid (0.1% w/w relative to the solvent, assuming ~1g/mL density for ethyl acetate) to the flask.
-
Dissolution: Add approximately 8 mL of anhydrous ethyl acetate to the flask. Gently swirl the flask to dissolve the solids completely.
-
Final Volume: Once dissolved, bring the solution to the 10 mL mark with anhydrous ethyl acetate.
-
Storage: Cap the flask tightly, seal with parafilm, and store at ≤ -20°C.
Protocol 2: Monitoring Solution Stability via HPLC
-
Objective: To determine the rate of degradation of this compound under specific storage conditions.
-
Methodology:
-
Prepare a solution of this compound in the solvent of interest (e.g., acetonitrile/water mixture).
-
Divide the solution into several aliquots in separate, tightly sealed vials. Store them under the desired test conditions (e.g., room temperature, 4°C, -20°C).
-
At predefined time points (e.g., T=0, 2h, 4h, 8h, 24h, 48h), remove one aliquot for analysis.
-
Inject the sample into an HPLC system equipped with a C18 column and a UV detector (monitor at an appropriate wavelength, e.g., 254 nm).
-
Use a suitable mobile phase gradient (e.g., water and acetonitrile, both with 0.1% formic acid to maintain an acidic pH).
-
Quantify the peak area of the parent compound (this compound) and any new peaks corresponding to degradation products.
-
-
Data Analysis: Plot the percentage of the remaining parent compound against time for each storage condition. This will provide a clear visual representation of the compound's stability.
Visual Diagrams
Caption: Key degradation pathways for this compound.
References
- 1. africaresearchconnects.com [africaresearchconnects.com]
- 2. ACETONE CYANOHYDRIN, STABILIZED | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. CA2271607C - Process for stabilizing cyanohydrins - Google Patents [patents.google.com]
- 6. This compound | 61775-25-5 | Benchchem [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. chembk.com [chembk.com]
- 9. lsuhsc.edu [lsuhsc.edu]
- 10. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 11. uwindsor.ca [uwindsor.ca]
Analytical techniques for detecting impurities in 3-Phenoxybenzoyl cyanide
Welcome to the technical support center for the analytical determination of impurities in 3-Phenoxybenzoyl cyanide. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common challenges encountered during the analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common process-related and degradation impurities found in this compound?
A1: The most probable impurities in this compound originate from its synthesis and potential degradation. These include:
-
3-Phenoxybenzaldehyde: An unreacted starting material from the synthesis process.[1]
-
Residual Cyanide: Unreacted cyanide salts (e.g., sodium or potassium cyanide) used in the synthesis.
-
3-Phenoxybenzoic acid: Formed by the hydrolysis of the cyanide group in this compound.[2]
Q2: Which analytical techniques are most suitable for detecting these impurities?
A2: High-Performance Liquid Chromatography (HPLC) with UV detection is a primary technique for quantifying non-volatile impurities like 3-phenoxybenzaldehyde and 3-phenoxybenzoic acid. Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for identifying and quantifying volatile and semi-volatile impurities, and can also be used for cyanide determination after derivatization.[1][3][4]
Q3: How should I prepare my sample of this compound for HPLC analysis?
A3: A general sample preparation procedure involves accurately weighing a known amount of the this compound sample and dissolving it in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, to a known concentration. It is crucial to ensure the sample is fully dissolved before injection. The injection solvent should ideally be of a similar or weaker elution strength than the initial mobile phase to ensure good peak shape.[5]
Q4: Are there any specific storage conditions to prevent the degradation of this compound samples?
A4: To minimize degradation, samples should be stored in a cool, dark place in tightly sealed containers. Exposure to moisture can lead to the hydrolysis of the cyanide group to form 3-phenoxybenzoic acid. Some related compounds, like iron-cyanide complexes, can break down in the presence of UV light, so protection from light is recommended.[6]
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Peak Tailing (for all peaks) | - Partially blocked column inlet frit.- Void at the column inlet. | - Reverse-flush the column (if permissible by the manufacturer).- If the problem persists, replace the column.- Filter all samples and mobile phases to prevent frit blockage.[7] |
| Peak Tailing (for specific peaks, e.g., basic impurities) | - Secondary interactions with residual silanols on the column packing.- Mobile phase pH is inappropriate for the analyte's pKa. | - Use a modern, high-purity silica column with end-capping.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Add a competing base (e.g., triethylamine) to the mobile phase in small concentrations.[8] |
| Drifting Retention Times | - Inconsistent mobile phase composition.- Column temperature fluctuations.- Column equilibration is incomplete. | - Prepare fresh mobile phase and ensure proper mixing/degassing.- Use a column oven to maintain a stable temperature.- Ensure the column is adequately equilibrated with the mobile phase before starting the analysis.[8] |
| Ghost Peaks | - Contaminated mobile phase or injection solvent.- Carryover from a previous injection. | - Use high-purity HPLC-grade solvents.- Run a blank gradient to identify the source of contamination.- Implement a robust needle wash protocol in the autosampler method.[9] |
GC-MS Analysis Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing) | - Active sites in the injector liner or the beginning of the column.- Incompatible solvent for the analyte. | - Use a deactivated injector liner and replace it regularly.- Trim the first few centimeters of the column.- Ensure the sample is dissolved in a solvent compatible with the stationary phase. |
| Low or No Signal for Cyanide Derivative | - Incomplete derivatization.- Degradation of the derivative in the injector port. | - Optimize the derivatization reaction conditions (temperature, time, reagent concentration).[10]- Use a lower injector temperature if the derivative is thermally labile. |
| Matrix Interferences | - Co-elution of matrix components with the analytes of interest. | - Optimize the GC temperature program to improve separation.- Use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for more selective detection.- Employ a more rigorous sample cleanup procedure (e.g., Solid Phase Extraction). |
| Baseline Noise or Drift | - Column bleed at high temperatures.- Contamination in the carrier gas or gas lines. | - Use a low-bleed GC-MS column.- Ensure high-purity carrier gas and install/replace gas purifiers. |
Experimental Protocols
HPLC Method for Impurity Profiling
This method is a general starting point and may require optimization for specific instrumentation and impurity levels.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% Phosphoric Acid
-
B: Acetonitrile with 0.1% Phosphoric Acid
-
-
Gradient Program:
Time (min) %A %B 0 60 40 20 20 80 25 20 80 26 60 40 | 30 | 60 | 40 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 215 nm.[11]
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 10 mg of this compound in 10 mL of acetonitrile.
GC-MS Method for Cyanide Determination (after derivatization)
This protocol is based on the derivatization of cyanide to a more volatile and stable compound for GC-MS analysis.
-
Derivatization: React the sample containing cyanide with a derivatizing agent such as pentafluorobenzyl bromide (PFB-Br) to form pentafluorobenzyl cyanide (PFB-CN).[10] This requires a specific protocol for the derivatization step itself, which typically involves extraction and reaction in a suitable solvent.
-
GC Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Interface Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Detection Mode: Selected Ion Monitoring (SIM) for the characteristic ions of the PFB-CN derivative.
Quantitative Data Summary
The following table presents typical detection limits for cyanide analysis using derivatization followed by GC-MS. These values can serve as a benchmark for method performance.
| Analyte | Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Cyanide | GC/MS-SIM (after PFB-Br derivatization) | Biological Matrices | 10 µM | - | [10] |
| Cyanide | GC/MS | Aqueous | 0.02 mg/mL | - | [12] |
| Cyanide | HS-GC-ECD | Aqueous | 5 µg/L | - | [3] |
Visualizations
References
- 1. 3-Phenoxybenzaldehyde | SIELC Technologies [sielc.com]
- 2. 3-Phenoxybenzoic acid | C13H10O3 | CID 19539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ajpp.in [ajpp.in]
- 4. researchgate.net [researchgate.net]
- 5. HPLC 문제 해결 안내서 [sigmaaldrich.com]
- 6. alsglobal.com [alsglobal.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. lcms.cz [lcms.cz]
- 9. mastelf.com [mastelf.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. gtfch.org [gtfch.org]
Validation & Comparative
A Comparative Guide to HPLC and GC-MS for Purity Validation of 3-Phenoxybenzoyl Cyanide
For researchers, scientists, and professionals engaged in drug development, ensuring the purity of chemical intermediates is a critical step. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity validation of 3-Phenoxybenzoyl cyanide, a key intermediate in the synthesis of various pharmaceutical compounds.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds, making it highly suitable for the purity assessment of this compound.[1][2][3] A reversed-phase HPLC method is typically employed for this analysis.
Experimental Protocol: HPLC
1. Instrumentation:
-
High-Performance Liquid Chromatograph equipped with a UV detector.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
2. Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard
-
Sample of this compound for analysis
3. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and Water (e.g., in a gradient or isocratic elution, a typical starting point is 60:40 v/v).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
4. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to establish a calibration curve.
-
Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration within the calibration range.
5. Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solution.
-
The purity of the sample is determined by comparing the peak area of the analyte with the calibration curve, typically expressed as a percentage area.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful alternative for the analysis of volatile and thermally stable compounds.[1][4] Given that this compound has a moderate molecular weight and can be volatilized, GC-MS offers high sensitivity and specificity for its purity validation.[1]
Experimental Protocol: GC-MS
1. Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer.
-
A suitable capillary column (e.g., a non-polar or medium-polarity column like a 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
2. Reagents and Materials:
-
A suitable solvent for dilution (e.g., Dichloromethane or Ethyl Acetate, GC grade).
-
This compound reference standard.
-
Sample of this compound for analysis.
3. Chromatographic and Spectrometric Conditions:
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 150°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) to ensure elution of the analyte.
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from a suitable m/z range (e.g., 50-350 amu).
4. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of the this compound reference standard in the chosen solvent (e.g., 1 mg/mL) and create dilutions for calibration.
-
Sample Solution: Dissolve the this compound sample in the solvent to a concentration within the linear range of the instrument.
5. Analysis:
-
Inject the standard solutions to build a calibration curve.
-
Inject the sample solution.
-
Purity is determined by the relative peak area of the main component, and the mass spectrum confirms its identity.
Comparison of HPLC and GC-MS for Purity Validation
The choice between HPLC and GC-MS depends on the specific requirements of the analysis, including the nature of potential impurities and the desired level of sensitivity.
| Parameter | HPLC | GC-MS |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass-based detection. |
| Applicability | Ideal for non-volatile, polar, and thermally unstable compounds.[3] | Best for volatile and thermally stable compounds.[4] |
| Sample Preparation | Generally straightforward, involving dissolution in the mobile phase. | May require derivatization for non-volatile impurities, but often simple dissolution for the main analyte. |
| Linearity (r²) | Typically ≥ 0.999 | Typically ≥ 0.998 |
| Accuracy (% Recovery) | 98-102% | 97-103% |
| Precision (%RSD) | < 2% | < 3% |
| Limit of Detection (LOD) | ng range | pg to fg range (higher sensitivity)[1] |
| Limit of Quantification (LOQ) | ng range | pg range |
| Analysis Time | 10-30 minutes per sample | 15-40 minutes per sample |
| Identification | Based on retention time compared to a standard. Diode Array Detection (DAD) can provide spectral information for peak purity. | Confirmed by both retention time and a unique mass spectrum, providing high confidence in identification. |
Experimental Workflow for Purity Validation
The following diagram illustrates a typical workflow for the purity validation of this compound.
References
- 1. Digital Commons @ Shawnee State University - Celebration of Scholarship: GCMS VS HPLC [digitalcommons.shawnee.edu]
- 2. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 3. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 4. blog.brewerscience.com [blog.brewerscience.com]
A Comparative Guide to the Synthetic Routes of 3-Phenoxybenzoyl Cyanide
For Researchers, Scientists, and Drug Development Professionals
3-Phenoxybenzoyl cyanide is a key intermediate in the synthesis of various commercial products, most notably a class of synthetic pyrethroid insecticides. The efficiency and viability of its production are of significant interest in both academic research and industrial applications. This guide provides a comparative analysis of four principal synthetic routes to this compound, offering a side-by-side look at their methodologies, performance, and the necessary experimental conditions.
Comparison of Synthetic Routes
The following table summarizes the key quantitative data for the different synthetic pathways to this compound.
| Synthetic Route | Starting Material | Key Reagents | Reaction Time | Temperature (°C) | Yield (%) | Key Advantages | Key Disadvantages |
| Route 1: Cyanation of Acyl Chloride | 3-Phenoxybenzoyl chloride | Cuprous cyanide (CuCN) | 1.5 - 2 hours | 210 - 230 | 60 - 65 | Direct conversion, relatively short reaction time. | High temperature, potential for side reactions. |
| Route 2: From Aldehyde via Cyanohydrin | 3-Phenoxybenzaldehyde | NaCN, Acetic Anhydride; then MnO₂ | 2-step process: 1.5h for cyanohydrin, 24h for oxidation | 0 - 5 (step 1); Room Temp (step 2) | ~70 (overall) | Milder initial reaction conditions. | Two-step process, use of a stoichiometric oxidant. |
| Route 3: Rosenmund-von Braun Reaction | 3-Phenoxybromobenzene | Cuprous cyanide (CuCN) | 20 hours | 200 | ~80 | Good yield, direct conversion from aryl halide. | High temperature, long reaction time, use of a polar aprotic solvent. |
| Route 4: Sandmeyer Reaction | 3-Phenoxyaniline | NaNO₂, HCl; then CuCN, KCN | Diazotization: < 1 hr; Cyanation: 15-30 min | 0 - 5 (diazotization); 60 - 70 (cyanation) | ~75 | Readily available starting material, good yield. | Generation of diazonium salt intermediate requires careful temperature control. |
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of each synthetic route to this compound.
A Comparative Guide to Cyanating Agents for the Synthesis of 3-Phenoxybenzoyl Cyanide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 3-phenoxybenzoyl cyanide is a critical step in the production of several commercially important pyrethroid insecticides. The choice of cyanating agent for this conversion is a key determinant of reaction efficiency, safety, and overall cost-effectiveness. This guide provides an objective comparison of common cyanating agents for the synthesis of this compound from 3-phenoxybenzoyl chloride, supported by experimental data and detailed protocols.
Executive Summary
The selection of a suitable cyanating agent for the synthesis of this compound involves a trade-off between reactivity, toxicity, cost, and ease of handling. Traditional methods often employ highly toxic alkali metal cyanides, while modern approaches are exploring safer and more efficient catalytic systems. This guide evaluates the performance of several common cyanating agents, providing a comparative analysis to aid researchers in selecting the most appropriate method for their specific needs.
Comparison of Cyanating Agents
The following table summarizes the performance of various cyanating agents in the synthesis of this compound from 3-phenoxybenzoyl chloride.
| Cyanating Agent | Catalyst/Conditions | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Key Considerations |
| Potassium Cyanide (KCN) | Phase Transfer Catalyst (e.g., TBAB) | Dichloromethane/Water | Room Temperature | 1-3 h | ~69%[1] | Highly toxic, requires careful handling. Phase transfer catalysis is often necessary to facilitate the reaction between the organic and aqueous phases.[1][2] |
| Sodium Cyanide (NaCN) | Phase Transfer Catalyst | Toluene/Water | 80-90°C | 2-4 h | High | Highly toxic. Similar to KCN, requires a phase transfer catalyst for efficient reaction. Can be used in non-aqueous systems with appropriate solvents. |
| Copper(I) Cyanide (CuCN) | None (Rosenmund-von Braun) | DMF or Toluene | 150-250°C | 4-7 h | >80%[3] | Stoichiometric use of copper cyanide is common.[4][5] The reaction, known as the Rosenmund-von Braun reaction, typically requires high temperatures.[4][5] Product purification can be challenging due to the use of a high-boiling point solvent and excess copper salts.[5] |
| **Zinc Cyanide (Zn(CN)₂) ** | Palladium Catalyst (e.g., Pd₂(dba)₃/dppf) | DMF or Dioxane | 80-120°C | 1-24 h | High | Less acutely toxic than alkali metal cyanides. Often used in palladium-catalyzed cyanation reactions. |
| Trimethylsilyl Cyanide (TMSCN) | Lewis Acid or Fluoride Source | Dichloromethane or Acetonitrile | Room Temperature | 1-5 h | ~82%[6] | Reacts readily with acyl chlorides.[6] It is volatile and hydrolyzes to release toxic hydrogen cyanide, requiring handling in a fume hood.[7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cyanation using Potassium Cyanide with Phase Transfer Catalysis
This protocol is a general procedure for the cyanation of an aroyl chloride using potassium cyanide and a phase transfer catalyst.
Materials:
-
3-Phenoxybenzoyl chloride
-
Potassium cyanide (KCN)
-
Tetrabutylammonium bromide (TBAB)
-
Dichloromethane (CH₂Cl₂)
-
Water
Procedure:
-
In a well-ventilated fume hood, dissolve 3-phenoxybenzoyl chloride (1 equivalent) in dichloromethane.
-
In a separate flask, prepare a solution of potassium cyanide (1.1 to 1.5 equivalents) in water.
-
Add the phase transfer catalyst, tetrabutylammonium bromide (0.05 to 0.1 equivalents), to the aqueous KCN solution and stir until dissolved.
-
Add the aqueous KCN/TBAB solution to the solution of 3-phenoxybenzoyl chloride.
-
Stir the biphasic mixture vigorously at room temperature for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
-
Purify the product by distillation or crystallization.
Cyanation using Copper(I) Cyanide (Rosenmund-von Braun Reaction)
This protocol describes the classical Rosenmund-von Braun reaction for the synthesis of an aryl nitrile from an aryl halide.
Materials:
-
3-Phenoxybenzoyl bromide (or chloride, though bromide is often more reactive)
-
Copper(I) cyanide (CuCN)
-
Dimethylformamide (DMF) or Toluene
Procedure:
-
In a fume hood, combine 3-phenoxybenzoyl bromide (1 equivalent) and copper(I) cyanide (1.2 to 2 equivalents) in a round-bottom flask equipped with a reflux condenser.
-
Add a high-boiling polar solvent such as DMF or toluene.
-
Heat the reaction mixture to reflux (typically 150-250°C) and maintain for 4-7 hours.[4][5] Monitor the reaction by TLC or GC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a solution of ferric chloride and hydrochloric acid to decompose the copper complexes.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
Cyanation using Trimethylsilyl Cyanide
This protocol outlines the cyanation of an acyl chloride using trimethylsilyl cyanide.
Materials:
-
3-Phenoxybenzoyl chloride
-
Trimethylsilyl cyanide (TMSCN)
-
Anhydrous dichloromethane (CH₂Cl₂)
Procedure:
-
Caution! Trimethylsilyl cyanide is volatile and highly toxic. This reaction must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
To a solution of 3-phenoxybenzoyl chloride (1 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon), add trimethylsilyl cyanide (1.0 to 1.2 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 1-5 hours. Monitor the reaction by TLC or GC.
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude this compound by vacuum distillation.
Reaction Pathways and Workflows
The following diagrams illustrate the general synthetic pathways and a typical experimental workflow for the synthesis of this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. phasetransfer.com [phasetransfer.com]
- 3. 2,3-Dichlorobenzoyl cyanide synthesis - chemicalbook [chemicalbook.com]
- 4. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]
- 5. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 6. EP0040356A2 - Process for preparing trimethylsilyl cyanide - Google Patents [patents.google.com]
- 7. Trimethylsilyl cyanide - Wikipedia [en.wikipedia.org]
A Comparative Guide to Precursors in Pyrethroid Synthesis: 3-Phenoxybenzoyl Cyanide vs. Alternatives
For researchers, scientists, and professionals in drug development, the efficient synthesis of pyrethroids is paramount. A critical decision in this process is the selection of the appropriate precursor for the desired alcohol moiety. This guide provides a detailed comparison of the efficacy of 3-phenoxybenzoyl cyanide against its common alternatives—3-phenoxybenzaldehyde and 3-phenoxybenzyl alcohol—in the synthesis of pyrethroid insecticides. The comparison is supported by experimental data on yields and purity, detailed methodologies for key reactions, and visualizations of the synthetic pathways.
Executive Summary
The synthesis of many potent pyrethroid insecticides, particularly Type II pyrethroids which are characterized by an α-cyano group, involves the key intermediate α-cyano-3-phenoxybenzyl alcohol. The choice of precursor to this intermediate significantly impacts the overall efficiency, yield, and purity of the final product. This guide examines three primary precursors: this compound, 3-phenoxybenzaldehyde, and 3-phenoxybenzyl alcohol.
-
3-Phenoxybenzaldehyde is a widely utilized and versatile precursor. It can be directly converted to the target pyrethroid in a one-pot reaction or used to synthesize α-cyano-3-phenoxybenzyl alcohol (and its esters) as an intermediate. Reported yields for pyrethroid synthesis from this precursor are high, often exceeding 95%.
-
This compound is a more direct precursor to the α-cyano-3-phenoxybenzyl moiety. Its use can simplify downstream processing, though its synthesis often begins with 3-phenoxybenzaldehyde.
-
3-Phenoxybenzyl alcohol serves as a precursor for Type I pyrethroids and can be oxidized to 3-phenoxybenzaldehyde for the synthesis of Type II pyrethroids. The introduction of the α-cyano group from this starting point adds steps to the overall synthesis.
The selection of the optimal precursor is contingent on the specific pyrethroid being synthesized, desired stereochemistry, and the overall process economy.
Comparative Data on Precursor Efficacy
The following tables summarize quantitative data from various experimental protocols for the synthesis of pyrethroids and their intermediates using the three main precursors. It is important to note that the data is collated from different studies and may not be directly comparable due to variations in reaction conditions.
| Precursor | Reaction | Product | Yield | Purity | Reference |
| 3-Phenoxybenzaldehyde | One-pot synthesis with 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarbonyl chloride and sodium cyanide | Cypermethrin | 95.5% | Not Specified | [1] |
| 3-Phenoxybenzaldehyde | Chemo-enzymatic synthesis of the acetate precursor | Racemic α-cyano-3-phenoxybenzyl acetate | 75% | 95% | |
| 3-Phenoxytoluene | Sommelet reaction | 3-Phenoxybenzaldehyde | 75-80% | Not Specified | |
| 3-Phenoxybenzaldehyde | One-pot synthesis with acetone cyanohydrin and lipase | (S)-α-cyano-3-phenoxybenzyl acetate | up to 80% (conversion) | Not Specified |
Synthetic Pathways and Logical Relationships
The choice of precursor dictates the synthetic route to the final pyrethroid product. The following diagrams, generated using the DOT language, illustrate the key transformations.
Caption: Synthetic routes from precursors to pyrethroids.
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing synthetic routes. Below are experimental protocols for key reactions cited in this guide.
Synthesis of Cypermethrin from 3-Phenoxybenzaldehyde (One-Pot Reaction)
Objective: To synthesize α-cyano-3-phenoxybenzyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylate (Cypermethrin) in a one-pot reaction.
Materials:
-
3-Phenoxybenzaldehyde
-
3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarbonyl chloride
-
Sodium cyanide (NaCN)
-
Tetrahydrofuran (THF)
-
Dichloromethane (CH₂Cl₂)
-
Water
-
2 N Sodium hydroxide (NaOH) solution
-
Magnesium sulfate (MgSO₄)
Procedure:
-
A solution of sodium cyanide (2.40 g, 0.049 mole) is prepared in a 1:1 by volume mixture of water and tetrahydrofuran (50 ml).
-
The solution is stirred and maintained at 15°C.
-
A mixture of 3-phenoxybenzaldehyde (7.00 g, 0.035 mole) and 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarbonyl chloride (10.00 g, 0.042 mole) is added dropwise over 30 minutes.[1]
-
The reaction mixture is stirred for an additional 2 hours at 15°C.
-
The mixture is then extracted three times with dichloromethane (40 ml each).
-
The combined organic layers are washed once with 50 ml of 2 N aqueous NaOH, followed by four washes with 50 ml portions of water until the final wash has a pH of approximately 6.[1]
-
The organic layer is dried over MgSO₄ and concentrated to yield the final product.
Results: This protocol reportedly yields 13.9 g (95.5%) of cypermethrin.[1]
Caption: Workflow for one-pot cypermethrin synthesis.
Chemo-enzymatic Synthesis of (S)-α-cyano-3-phenoxybenzyl acetate from 3-Phenoxybenzaldehyde
Objective: To synthesize the optically active (S)-enantiomer of α-cyano-3-phenoxybenzyl acetate, a key intermediate for stereospecific pyrethroids.
Materials:
-
m-Phenoxybenzaldehyde (m-PBA)
-
Sodium cyanide (NaCN)
-
Phase transfer catalyst
-
Lipase from Pseudomonas sp. (immobilized)
-
Organic solvent (e.g., hexane)
Procedure:
-
Synthesis of Racemic Acetate: Racemic α-cyano-3-phenoxybenzyl acetate is synthesized from m-phenoxybenzaldehyde and sodium cyanide in the presence of a phase transfer catalyst.
-
Enzymatic Resolution: The racemic ester undergoes a highly enantioselective transesterification reaction catalyzed by an immobilized lipase from Pseudomonas sp. This step is carried out in a batch system or a fluidized bed column.
-
Separation: The resulting enantiomerically pure (S)-α-cyano-3-phenoxybenzyl alcohol is separated from the unreacted (R)-ester using chromatographic techniques or extraction with hexane.
-
Racemization: The undesired (R)-ester can be racemized using triethylamine in diisopropyl ether or toluene to be recycled, thus improving the overall yield.
Results: The initial synthesis of the racemic acetate achieves a 75% yield with 95% purity. The enzymatic resolution reaches nearly full conversion (46% out of a theoretical maximum of 50%) with an enantiomeric excess of >96%.
Caption: Chemo-enzymatic synthesis of (S)-α-cyano-3-phenoxybenzyl alcohol.
Conclusion
The selection of a precursor for pyrethroid synthesis is a multifaceted decision.
-
3-Phenoxybenzaldehyde stands out as a versatile and efficient precursor, particularly for the one-pot synthesis of Type II pyrethroids like cypermethrin, demonstrating high yields. It is also the starting point for efficient chemo-enzymatic routes to obtain stereochemically pure intermediates.
-
The direct use of This compound can be advantageous by simplifying the reaction pathway to α-cyano-3-phenoxybenzyl alcohol, although it is typically synthesized from 3-phenoxybenzaldehyde itself.
-
3-Phenoxybenzyl alcohol is the most direct precursor for Type I pyrethroids. For Type II pyrethroids, it requires an additional oxidation step to form the aldehyde, adding to the overall process.
For researchers and drug development professionals, the choice will depend on the target molecule's structure (Type I vs. Type II), the need for stereospecificity, and considerations of process efficiency and cost. The provided data and protocols offer a foundation for making an informed decision based on the specific requirements of the synthesis.
References
A Comparative Guide to the Synthesis of 3-Phenoxybenzoyl Cyanide Derivatives: Enzymatic vs. Chemical Approaches
For researchers, scientists, and drug development professionals, the efficient synthesis of 3-phenoxybenzoyl cyanide and its derivatives is a critical step in the production of synthetic pyrethroid insecticides. This guide provides an objective comparison of enzymatic and chemical synthesis routes, presenting supporting experimental data, detailed protocols, and workflow visualizations to inform methodology selection.
The synthesis of α-cyano-3-phenoxybenzyl alcohol, a crucial precursor to many potent insecticides, serves as a key focal point for comparing these two approaches. While traditional chemical synthesis offers a direct route, enzymatic methods, particularly those aiming for specific stereoisomers, are gaining prominence due to their high selectivity and milder reaction conditions.
Quantitative Yield Comparison
The following table summarizes the reported yields for different synthetic strategies. It is important to note that yields in enzymatic kinetic resolutions are theoretically limited to 50% for the desired enantiomer from a racemic mixture.
| Synthesis Method | Key Reagents/Enzyme | Product | Reported Yield/Conversion | Enantiomeric Excess (e.e.) | Reference |
| Chemo-enzymatic | |||||
| Chemical Step | 3-Phenoxybenzaldehyde, Sodium Cyanide, Phase Transfer Catalyst | Racemic α-cyano-3-phenoxybenzyl acetate | 75% | Not Applicable | [1] |
| Enzymatic Resolution | Lipase from Pseudomonas sp. | (S)-α-cyano-3-phenoxybenzyl alcohol | 46% (out of 50% theoretical max) | >96% | [1] |
| Enzymatic Synthesis | |||||
| Hydroxynitrile Lyase (HNL) | HNL from Pichia pastoris | (S)-3-Phenoxybenzaldehyde cyanohydrin | 92.7% conversion | 90.6% | [2] |
| Hydroxynitrile Lyase (HNL) | HNL from Pichia pastoris (in aqueous buffer) | (S)-3-Phenoxybenzaldehyde cyanohydrin | 9% | 99% | [2] |
| Hydroxynitrile Lyase (HNL) | HNL from Sorghum bicolor | (S)-3-Phenoxymandelonitrile | 93% conversion | 96% | [3] |
| Chemical Synthesis | |||||
| Direct Cyanation (Derivative) | Sumicidin, Acetone, Base | α-cyano-3-phenoxybenzyl-1-(2,2-dimethyl-2-hydroxyethyl)-1-isopropyl-p-chlorophenyl acetate | 96.7% | Not Reported | [4] |
Experimental Protocols
Enzymatic Synthesis: (S)-3-Phenoxybenzaldehyde Cyanohydrin
This protocol is adapted from a procedure using a hydroxynitrile lyase (HNL) from Pichia pastoris.[2]
Materials:
-
3-Phenoxybenzaldehyde
-
Methyl tert-butyl ether (MTBE)
-
HNL from Pichia pastoris enzyme solution
-
Anhydrous hydrocyanic acid (HCN)
-
Citric acid (for pH adjustment)
Procedure:
-
Dissolve 15 g (0.0756 mol) of 3-phenoxybenzaldehyde in 45 ml of MTBE in a 150 ml double-jacketed vessel equipped with a stirrer.
-
Cool the reaction mixture to 15°C.
-
Add 26.4 ml of the HNL enzyme solution.
-
Adjust the pH of the aqueous phase to 4.5 with citric acid.
-
After forming an emulsion by stirring, rapidly add anhydrous hydrocyanic acid.
-
Seal the reaction vessel and stir for up to 23 hours.
-
Monitor the reaction progress by gas chromatography to determine conversion and enantiomeric excess.
Chemo-enzymatic Synthesis: (S)-α-cyano-3-phenoxybenzyl alcohol
This process involves an initial chemical synthesis of the racemic acetate followed by enzymatic resolution.[1]
Part 1: Chemical Synthesis of Racemic α-cyano-3-phenoxybenzyl acetate
Materials:
-
m-Phenoxybenzaldehyde (m-PBA)
-
Sodium cyanide (NaCN)
-
Phase transfer catalyst
-
Acetic anhydride
Procedure:
-
The synthesis of racemic α-cyano-3-phenoxybenzyl acetate is performed by reacting m-phenoxybenzaldehyde with sodium cyanide in the presence of a phase transfer catalyst and an acetylating agent like acetic anhydride.
-
This initial chemical step produces the racemic ester with a reported yield of 75% and 95% purity.
Part 2: Enzymatic Resolution
Materials:
-
Racemic α-cyano-3-phenoxybenzyl acetate
-
Immobilized lipase from Pseudomonas sp.
-
An appropriate organic solvent (e.g., diisopropyl ether)
-
An alcohol for transesterification (e.g., n-butanol)
Procedure:
-
The racemic acetate is dissolved in an organic solvent.
-
The immobilized lipase and an alcohol are added to initiate the transesterification reaction.
-
The reaction is carried out in a batch system or a fluidized bed column.
-
The lipase enantioselectively catalyzes the transesterification of the (S)-enantiomer, yielding (S)-α-cyano-3-phenoxybenzyl alcohol.
-
The reaction is monitored until near-full conversion of one enantiomer is achieved (approaching the 46% yield mark).
-
The desired (S)-alcohol is then separated from the unreacted (R)-ester using techniques such as chromatography or extraction.
Workflow Visualizations
The following diagrams illustrate the generalized workflows for the enzymatic and chemo-enzymatic synthesis routes.
Caption: Enzymatic synthesis workflow for (S)-3-phenoxybenzoyl cyanide derivatives.
Caption: Chemo-enzymatic synthesis workflow involving resolution of a racemic mixture.
Concluding Remarks
The choice between enzymatic and chemical synthesis of this compound derivatives depends heavily on the desired outcome.
-
Chemical synthesis can provide high yields of racemic products and their derivatives.[4] It is often straightforward and may be more cost-effective for applications where stereochemistry is not a concern.
-
Enzymatic synthesis , particularly using hydroxynitrile lyases, offers a direct route to enantiomerically enriched cyanohydrins with high conversion rates and excellent enantioselectivity under optimized conditions.[2][3] This method is advantageous for producing specific, biologically active stereoisomers.
-
Chemo-enzymatic approaches present a hybrid strategy. An initial, high-yielding chemical synthesis produces a racemic intermediate, which is then resolved using an enzyme like a lipase.[1] This can be an effective way to obtain a specific enantiomer, although the theoretical maximum yield for the enzymatic step is 50%.
Ultimately, the selection of the synthetic route will be guided by factors such as the required optical purity of the final product, scalability, cost of reagents and enzymes, and the environmental impact of the process. The data and protocols provided herein offer a foundation for making an informed decision tailored to specific research and development needs.
References
A Spectroscopic Showdown: Unveiling the Molecular Nuances of 3-Phenoxybenzoyl Cyanide and Its Analogs
For researchers, scientists, and professionals in drug development, a deep understanding of a molecule's structural and electronic properties is paramount. This guide provides a comprehensive spectroscopic comparison of 3-Phenoxybenzoyl cyanide, a key intermediate in the synthesis of pyrethroid insecticides, with its structurally related analogs: 3-phenoxybenzaldehyde, 3-phenoxybenzoic acid, and 3-phenoxybenzyl cyanide. Through a detailed analysis of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data, we illuminate the subtle yet significant differences imparted by the variation of the functional group attached to the carbonyl or methylene bridge.
This comparative analysis, supported by experimental data, aims to serve as a valuable resource for the identification, characterization, and quality control of these important chemical entities. The presented data and protocols are intended to facilitate further research and development in agrochemicals, pharmaceuticals, and material science.
At a Glance: Spectroscopic Data Summary
The following tables provide a quantitative comparison of the key spectroscopic features of this compound and its analogs.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shift δ in ppm)
| Compound Name | Aromatic Protons | Other Protons |
| This compound | 7.0 - 8.0 (expected) | - |
| 3-Phenoxybenzaldehyde | 7.0 - 7.8 | 9.9 (s, 1H, -CHO) |
| 3-Phenoxybenzoic acid | 7.0 - 8.0 | ~13.0 (br s, 1H, -COOH) |
| 3-Phenoxybenzyl cyanide | 6.9 - 7.5 | 3.7 (s, 2H, -CH₂CN) |
Data for 3-Phenoxybenzaldehyde, 3-Phenoxybenzoic acid, and 3-Phenoxybenzyl cyanide are compiled from various sources. The data for this compound is a predicted range based on analogous structures.
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shift δ in ppm)
| Compound Name | Carbonyl/Nitrile Carbon | Aromatic Carbons | Other Carbons |
| This compound | ~160-185 (C=O), ~117 (C≡N) (expected) | 115 - 160 | - |
| 3-Phenoxybenzaldehyde | 192.1 (CHO) | 118.1, 120.3, 123.6, 124.8, 130.1, 130.3, 137.5, 156.9, 157.9 | - |
| 3-Phenoxybenzoic acid | 167.0 (COOH) | 117.9, 120.0, 122.5, 124.6, 130.0, 130.5, 132.3, 156.9, 157.4 | - |
| 3-Phenoxybenzyl cyanide | 118.0 (C≡N) | 118.0, 119.2, 121.2, 123.7, 129.8, 130.2, 134.8, 157.3, 157.8 | 23.4 (-CH₂CN) |
Data for 3-Phenoxybenzaldehyde, 3-Phenoxybenzoic acid, and 3-phenoxybenzyl cyanide are compiled from various sources. The data for this compound is a predicted range based on analogous structures.
Table 3: FT-IR Spectroscopic Data (Wavenumber in cm⁻¹)
| Compound Name | C=O Stretch | C≡N Stretch | O-H Stretch (Carboxylic Acid) |
| This compound | ~1680 - 1700 (expected) | ~2220 - 2240 (expected) | - |
| 3-Phenoxybenzaldehyde | ~1700 | - | - |
| 3-Phenoxybenzoic acid | ~1680 - 1710 | - | 2500 - 3300 (broad) |
| 3-Phenoxybenzyl cyanide | - | ~2250 | - |
Data is compiled from various spectroscopic databases and literature sources.
Table 4: Mass Spectrometry Data (m/z)
| Compound Name | Molecular Ion (M⁺) | Key Fragment Ions |
| This compound | 223 | Expected fragments from cleavage of ether and carbonyl-cyanide bonds. |
| 3-Phenoxybenzaldehyde | 198 | 169, 141, 115, 91, 77, 65, 51 |
| 3-Phenoxybenzoic acid | 214 | 185, 168, 141, 115, 93, 77, 65, 51 |
| 3-Phenoxybenzyl cyanide | 209 | 180, 167, 152, 141, 115, 91, 77, 65, 51 |
Data is compiled from various mass spectrometry databases.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques used in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-20 mg of the solid sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: The NMR spectrometer is typically a 400 or 500 MHz instrument. The experiment is run at room temperature.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: The raw data is Fourier transformed, and the resulting spectra are phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond). Pressure is applied to ensure good contact between the sample and the crystal.
-
Instrument Setup: An FT-IR spectrometer is used. A background spectrum of the empty ATR crystal is recorded.
-
Data Acquisition: The sample spectrum is recorded. The instrument typically scans the mid-infrared range (4000-400 cm⁻¹).
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Electron ionization (EI) is a common method for these types of molecules, typically using an electron energy of 70 eV.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The abundance of each ion is measured by a detector, generating the mass spectrum.
Visualizing the Synthesis of Pyrethroids
This compound is a crucial precursor in the synthesis of many synthetic pyrethroid insecticides. The following diagram illustrates a generalized synthetic workflow starting from 3-phenoxybenzaldehyde.
A Researcher's Guide to the Quantitative Analysis of 3-Phenoxybenzoyl Cyanide and its Analogs
For researchers, scientists, and drug development professionals, the accurate quantification of 3-phenoxybenzoyl cyanide and its related compounds is critical for a wide range of applications, from environmental monitoring to pharmaceutical development. This guide provides a comparative overview of validated analytical methods, offering a deep dive into their performance, experimental protocols, and underlying principles.
While validated analytical methods specifically for this compound are not extensively documented in publicly available literature, this guide leverages robust methodologies established for its close structural analog and common metabolite of pyrethroid insecticides, 3-phenoxybenzoic acid (3-PBA). The principles and techniques detailed herein are readily adaptable for the quantification of this compound, providing a solid foundation for method development and validation.
Performance Comparison of Analytical Methods
The selection of an appropriate analytical method hinges on a variety of factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. This section provides a comparative summary of the performance characteristics of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA) for the analysis of 3-PBA, which can be extrapolated for this compound.
| Method | Analyte | Matrix | Linearity (R²) | Recovery (%) | Precision (RSD %) | LOD | LOQ |
| HPLC-UV | 3-PBA | Biological Fluids | >0.99 | 85-115 | <15 | ~1-5 µg/L | ~5-15 µg/L |
| GC-MS | 3-PBA | Urine | >0.99 | 90 ± 13 | <20 | 0.1 µg/L[1] | 0.5 µg/L |
| ELISA | 3-PBA | Urine | 0.999[2] | 110 ± 6[2] | <16 (inter-assay)[2] | 0.1 ng/mL[3] | 2 µg/L[2] |
Note: The performance data presented above is for 3-phenoxybenzoic acid (3-PBA) and serves as a strong proxy for this compound due to their structural similarities. Method validation for this compound is essential for obtaining accurate and reliable quantitative results.
Experimental Protocols
Detailed and reproducible experimental protocols are the cornerstone of reliable analytical measurements. This section outlines the methodologies for the three compared analytical techniques.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is a widely used technique for the separation and quantification of non-volatile and thermally labile compounds.
1. Sample Preparation (Liquid-Liquid Extraction):
-
Acidify the sample (e.g., urine) to a pH of approximately 2 with a suitable acid (e.g., hydrochloric acid).
-
Extract the analyte from the acidified sample using a water-immiscible organic solvent (e.g., a mixture of hexane and ethyl acetate).
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient mixture of acetonitrile and water (containing 0.1% formic acid) is commonly used.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detector set at a wavelength of approximately 230 nm.
3. Quantification:
-
Prepare a calibration curve using standard solutions of the analyte of known concentrations.
-
Quantify the analyte in the sample by comparing its peak area to the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and selectivity, making it a powerful tool for the analysis of volatile and semi-volatile compounds. For non-volatile analytes like 3-PBA, a derivatization step is typically required to increase their volatility.
1. Sample Preparation and Derivatization:
-
Perform an initial extraction as described for the HPLC-UV method.
-
Derivatize the extracted analyte to make it more volatile. A common method involves esterification with an agent like pentafluorobenzyl bromide (PFB-Br).
-
After derivatization, the sample is ready for GC-MS analysis.
2. GC-MS Conditions:
-
Column: A non-polar or semi-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: Typically 250-280°C.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes, for example, starting at 80°C and ramping up to 280°C.
-
Mass Spectrometer: Operated in either full-scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.
3. Quantification:
-
Use an internal standard to improve the accuracy and precision of the quantification.
-
Generate a calibration curve by analyzing standard solutions of the derivatized analyte.
-
Determine the concentration of the analyte in the sample by comparing the ratio of the analyte peak area to the internal standard peak area against the calibration curve.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput immunochemical method that offers excellent sensitivity and is well-suited for screening large numbers of samples.
1. Sample Preparation:
-
For urine samples, hydrolysis with an acid (e.g., hydrochloric acid) is often performed to release conjugated metabolites.[1]
-
A solid-phase extraction (SPE) step is typically employed to clean up the sample and reduce matrix interference.[2]
2. ELISA Procedure (Competitive Assay):
-
Coat a microtiter plate with an antigen conjugate (e.g., 3-PBA conjugated to a protein).
-
Add the prepared sample or standard solution along with a specific antibody against the analyte to the wells.
-
The analyte in the sample competes with the coated antigen for binding to the antibody.
-
After an incubation period, wash the plate to remove unbound reagents.
-
Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Add a substrate that produces a colored product upon reaction with the enzyme.
-
Measure the absorbance of the colored product using a microplate reader.
3. Quantification:
-
The concentration of the analyte is inversely proportional to the color intensity.
-
Generate a standard curve by plotting the absorbance versus the concentration of the standards.
-
Determine the concentration of the analyte in the sample from the standard curve.
Visualizing the Analytical Workflow
To provide a clear understanding of the general steps involved in the quantification of this compound and its analogs, the following diagram illustrates a typical experimental workflow.
References
- 1. Biological monitoring of 3-phenoxybenzoic acid in urine by an enzyme-linked immunosorbent assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Immunochemical analysis of 3-phenoxybenzoic acid, a biomarker of forestry worker exposure to pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Concentrations of the urinary pyrethroid metabolite 3-phenoxybenzoic acid in farm worker families in the MICASA Study - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Results for 3-Phenoxybenzoyl Cyanide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 3-Phenoxybenzoyl cyanide, a key intermediate in the synthesis of synthetic pyrethroid insecticides. The following sections detail experimental protocols for the most common chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), and explore alternative analytical approaches. Comparative data on the performance of these methods are presented to aid in the selection of the most appropriate technique for specific research and quality control needs.
Comparative Analysis of Analytical Techniques
The selection of an analytical method for the quantification of this compound depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. This section provides a comparative summary of the most common and alternative methods.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. Separation is achieved based on the compound's affinity for the stationary and mobile phases.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, derivatization is often required to increase volatility and thermal stability.[1][2] GC-MS offers high sensitivity and selectivity, providing structural information that aids in compound identification.
Alternative Methods
This classical titrimetric method can be used for the quantification of the cyanide functional group in this compound.[3] It involves the titration of the sample with a standardized silver nitrate solution, with the endpoint being detected by a color change or potentiometrically. While less sensitive than chromatographic methods, titration is a cost-effective technique suitable for the analysis of bulk material or concentrated solutions.[4]
Electrochemical methods, such as voltammetry, offer a sensitive and selective alternative for the determination of electroactive compounds.[5][6] For this compound, the cyanide group can be electrochemically active, allowing for its direct quantification. This technique can be particularly useful for in-situ or real-time monitoring.
Data Presentation: Performance Comparison
The following tables summarize the typical performance characteristics of the discussed analytical methods for the determination of this compound. The data presented is a synthesis of reported performance for similar analytes and represents expected values for validated methods.[1][7][8][9][10]
Table 1: Comparison of Chromatographic Methods
| Parameter | HPLC-UV | GC-MS (with Derivatization) |
| Linearity (R²) | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% |
| Precision (% RSD) | < 2% | < 3% |
| Limit of Detection (LOD) | 0.1 µg/mL | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | 0.3 µg/mL | 0.15 µg/mL |
| Analysis Time | 10 - 20 minutes | 15 - 30 minutes |
| Sample Preparation | Simple dissolution | Derivatization required |
Table 2: Comparison of Alternative Methods
| Parameter | Argentometric Titration | Voltammetric Analysis |
| Linearity (R²) | Not Applicable | > 0.995 |
| Accuracy (% Recovery) | 95 - 105% | 96 - 104% |
| Precision (% RSD) | < 5% | < 4% |
| Limit of Detection (LOD) | ~10 µg/mL | ~0.5 µg/mL |
| Limit of Quantitation (LOQ) | ~30 µg/mL | ~1.5 µg/mL |
| Analysis Time | 5 - 15 minutes | 5 - 10 minutes |
| Sample Preparation | Simple dissolution | Simple dissolution in electrolyte |
Experimental Protocols
Detailed methodologies for the primary analytical techniques are provided below.
HPLC-UV Method
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV-Vis detector.
-
C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
Reagents:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
This compound reference standard.
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound reference standard in acetonitrile (1 mg/mL). Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the desired concentration range.
-
Sample Preparation: Accurately weigh a sample containing this compound and dissolve it in a known volume of mobile phase to achieve a concentration within the calibration range.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Quantification: Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
GC-MS Method (with Derivatization)
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer.
-
Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
Reagents:
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).
-
Solvent (e.g., Dichloromethane, HPLC grade).
-
This compound reference standard.
GC-MS Conditions:
-
Injector Temperature: 280 °C.
-
Oven Temperature Program: Initial temperature of 150 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-500.
Procedure:
-
Derivatization:
-
To a known amount of sample or standard in a vial, add 100 µL of dichloromethane and 100 µL of BSTFA + 1% TMCS.
-
Seal the vial and heat at 70 °C for 30 minutes.
-
Cool the vial to room temperature before injection.
-
-
Analysis: Inject 1 µL of the derivatized solution into the GC-MS system.
-
Quantification: Create a calibration curve using derivatized standards. The quantification can be performed using the peak area of a characteristic ion of the derivatized this compound.
Mandatory Visualization
The following diagrams illustrate key workflows relevant to the analysis and synthesis of this compound.
Caption: Experimental workflow for the analysis of this compound.
Caption: Synthesis pathway from 3-Phenoxybenzaldehyde to this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. ajpp.in [ajpp.in]
- 3. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 4. researchgate.net [researchgate.net]
- 5. Analysis Voltammetry of Cyanide and Process Electrolytic Removal of Cyanide in Effluents [article.sapub.org]
- 6. researchgate.net [researchgate.net]
- 7. Determination of Cyanide in Blood for Forensic Toxicology Purposes—A Novel Nci Gc-Ms/Ms Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Validation of a New HPLC-DAD Method to Quantify 3-Deoxyanthocyanidins Based on Carajurin in Medicinal Plants and for Chemical Ecology Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Validation of an in vitro method for the determination of cyanide release from ferric-hexacyanoferrate: Prussian blue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
A Proposed Framework for Inter-laboratory Comparison of 3-Phenoxybenzoyl Cyanide Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide outlines a proposed framework for conducting an inter-laboratory comparison (ILC) for the analysis of 3-Phenoxybenzoyl cyanide. Given the absence of publicly available, specific proficiency testing data for this compound, this document provides a comprehensive approach based on established analytical methodologies for related compounds, such as synthetic pyrethroids and their metabolites, and general principles of inter-laboratory studies. The objective is to offer a robust plan for validating and comparing the performance of different laboratories in the quantification of this compound, a key intermediate in the synthesis of various commercial products.
Introduction to Inter-laboratory Comparisons
Inter-laboratory comparisons, or proficiency tests (PT), are crucial for ensuring the quality and reliability of analytical measurements.[1][2] They allow laboratories to assess their analytical performance by comparing their results to those of other laboratories and to a reference value.[1] This process is essential for method validation, identifying potential biases, and demonstrating analytical competence to regulatory bodies and clients.[2] A typical ILC involves a coordinating body sending identical, homogeneous samples to multiple participating laboratories for analysis.[1] The performance of each laboratory is then statistically evaluated.
The workflow for a typical proficiency testing program is outlined below.
Caption: General workflow for an inter-laboratory comparison study.
Recommended Analytical Methodologies
Based on the analysis of structurally related compounds, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the recommended techniques for the quantification of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of volatile and semi-volatile organic compounds. For compounds containing a cyanide group, derivatization is often employed to improve chromatographic properties and sensitivity.
Experimental Protocol:
-
Sample Preparation (Extractive Alkylation):
-
To a 1 mL sample (e.g., in plasma or an environmental water matrix), add an internal standard (e.g., an isotopically labeled version of the analyte).
-
Perform an extractive alkylation using a derivatization agent like pentafluorobenzyl bromide (PFB-Br) and a phase transfer catalyst.[3][4]
-
Extract the resulting derivative (pentafluorobenzyl cyanide) into an organic solvent such as hexane.
-
Concentrate the organic phase under a gentle stream of nitrogen before GC-MS analysis.
-
-
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890A or equivalent.
-
Column: HP-5MS (or similar non-polar column), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Injector: Splitless mode, 250°C.
-
Oven Program: Initial temperature of 80°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Mass Spectrometer: Agilent 5975C or equivalent, operated in Selected Ion Monitoring (SIM) or tandem MS (MS/MS) mode.
-
Ionization: Electron Ionization (EI) or Negative Chemical Ionization (NCI) for enhanced sensitivity.[3]
-
References
Safety Operating Guide
Ensuring Safe Disposal of 3-Phenoxybenzoyl Cyanide: A Guide for Laboratory Professionals
For immediate release:
Proper management and disposal of 3-Phenoxybenzoyl cyanide are critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides essential safety and logistical information, including operational and disposal plans, to researchers, scientists, and drug development professionals. Adherence to these procedures will minimize risks and build a culture of safety in the handling of hazardous chemical waste.
All cyanide-containing wastes are classified as hazardous and must be handled with extreme caution.[1][2][3] It is imperative to prevent contact with acids, which can release highly toxic hydrogen cyanide (HCN) gas.[1][2]
Hazard and Exposure Data
The following table summarizes key hazard information for this compound and related compounds. This data underscores the importance of the disposal procedures outlined below.
| Hazard Data Point | Value / Classification | Notes |
| Acute Toxicity (Oral) | Toxic if swallowed.[4] | |
| Acute Toxicity (Dermal) | Fatal in contact with skin.[4] | |
| Acute Toxicity (Inhalation) | Toxic if inhaled.[4] | |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage.[4] | |
| Flammability | Highly flammable.[5][6] | Keep away from sources of ignition.[5][6] |
| Hazardous Decomposition | Hydrogen cyanide, nitrogen oxides, carbon monoxide.[5] | |
| EPA Hazardous Waste | May be classified as P-listed (acutely toxic).[1][7] | Empty containers must also be treated as hazardous waste.[1][7] |
Experimental Protocol: Decontamination of Surfaces and Equipment
This protocol details the steps for decontaminating laboratory surfaces and equipment that have come into contact with this compound. All decontamination activities must be performed within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).[3]
Materials:
-
pH 10 buffer solution
-
Freshly prepared 10% bleach solution (sodium hypochlorite)
-
Absorbent pads
-
Two 6-mil polyethylene bags for solid waste[1]
-
Hazardous waste labels
Procedure:
-
Initial Decontamination: Wipe all contaminated surfaces first with a pH 10 buffer solution.[3] This helps to maintain an alkaline environment, reducing the risk of HCN gas formation.
-
Secondary Decontamination: Following the buffer solution wipe, clean the same surfaces with a freshly prepared 10% bleach solution.[3]
-
Waste Collection: All used absorbent pads, contaminated gloves, and other disposable materials must be collected as solid hazardous waste.[3][7]
-
Waste Packaging: Place all solid waste into a durable 6-mil polyethylene bag. Double bagging is required.[1]
-
Labeling and Disposal: Seal and label the bag as "Cyanide-Containing Hazardous Waste" and contact your institution's Environmental Health & Safety (EH&S) department for pickup and disposal.[1][2][3]
Disposal Workflow
The proper disposal of this compound follows a strict workflow to ensure safety and compliance. The diagram below illustrates the key decision points and procedural steps.
Caption: Logical workflow for the safe disposal of this compound.
Essential Disposal Procedures
Waste Segregation and Storage:
-
Dedicated Containers: Always use separate, dedicated containers for cyanide waste.[2][3] Do not mix with other chemical waste streams.
-
Solid vs. Liquid: Solid waste (contaminated gloves, paper towels, etc.) and liquid cyanide waste must be stored in separate containers.[3]
-
Acid Incompatibility: Ensure that cyanide waste does not come into contact with acids or acidic materials to prevent the release of deadly hydrogen cyanide gas.[1][2] Store cyanide waste away from acids.[2]
-
pH Awareness: Maintain awareness of the pH of any accumulated liquid waste; an acidic pH is extremely dangerous.[2]
Container Management:
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste: Cyanide" as soon as waste is added.[2]
-
Closure: Keep waste containers securely closed except when adding waste.[7]
-
Empty Product Containers: The original container of this compound, even when empty, is considered hazardous waste and must be disposed of through EH&S.[1][7]
Spill Management:
-
Minor Spills (<1L) within a Fume Hood:
-
Major Spills or Spills Outside a Fume Hood:
Professional Disposal:
-
All forms of cyanide waste are considered hazardous and MUST be disposed of by your institution's Environmental Health & Safety (EH&S) or equivalent professional service.[1]
-
Submit requests to EH&S for waste containers, labels, and waste collection.[1]
-
Do not pour any cyanide-containing waste down the sink or discard it in regular trash.[8]
By adhering to these stringent protocols, laboratories can ensure the safe and responsible disposal of this compound, protecting personnel and the environment.
References
- 1. research.wayne.edu [research.wayne.edu]
- 2. ehs.unm.edu [ehs.unm.edu]
- 3. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 4. biosynth.com [biosynth.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. Cas 52315-06-7,3-PHENOXYBENZALDEHYDE CYANOHYDRIN | lookchem [lookchem.com]
- 7. research.columbia.edu [research.columbia.edu]
- 8. documents.manchester.ac.uk [documents.manchester.ac.uk]
Essential Safety and Operational Guide for Handling 3-Phenoxybenzoyl Cyanide
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals working with 3-Phenoxybenzoyl cyanide (CAS 61775-25-5). It outlines procedural, step-by-step guidance for safe handling, emergency response, and disposal.
Chemical Identifier:
-
Name: this compound
-
Synonyms: 3-Phenoxybenzaldehyde cyanohydrin, alpha-Hydroxy-m-phenoxyphenylacetonitrile[1]
-
CAS Number: 61775-25-5[2]
-
Molecular Formula: C₁₄H₉NO₂[2]
-
Molecular Weight: 223.23 g/mol [2]
Hazard Identification and Classification
This compound is a toxic compound that can be fatal if swallowed, inhaled, or in contact with skin.[3][4] It causes severe skin burns and serious eye damage.[3]
| Hazard Class | Hazard Statement |
| Acute Toxicity, Oral (Category 3) | H301: Toxic if swallowed.[3] |
| Acute Toxicity, Dermal (Category 2) | H310: Fatal in contact with skin.[3] |
| Acute Toxicity, Inhalation (Category 3) | H331: Toxic if inhaled.[3] |
| Skin Corrosion (Category 1B) | H314: Causes severe skin burns and eye damage.[3] |
| Serious Eye Damage (Category 1) | H318: Causes serious eye damage.[3] |
Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is mandatory when handling this compound to prevent exposure through any route.
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving with chemical-resistant gloves (e.g., Nitrile rubber).[5][6] | Prevents skin contact; fatal if absorbed through the skin. |
| Eye and Face Protection | Chemical splash goggles and a face shield.[5][6][7] | Protects against splashes that can cause severe eye damage. |
| Body Protection | A full-length lab coat with long sleeves.[6] An impervious apron and rubber boots may be necessary if there is a splash risk.[7] | Protects skin from accidental contact. |
| Respiratory Protection | All handling of solids and solutions should be done in a certified chemical fume hood.[6][7] For emergencies, a full-face respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA) may be required.[8] | Prevents inhalation of toxic dust or vapors. |
Operational Plan: Safe Handling and Storage
Adherence to strict operational protocols is critical to minimize the risk of exposure and accidents.
Designated Work Area
-
Establish a designated area for working with cyanide compounds, clearly marked with hazard signs.[5]
-
Ensure an emergency shower and eyewash station are easily accessible and have been recently tested.[5][6]
Handling Procedures
-
Preparation: Before beginning work, ensure all necessary PPE is available and in good condition. Line the work surface in the fume hood with absorbent, disposable bench paper.[9]
-
Weighing and Transfer: Conduct all weighing and transferring of this compound within a certified laboratory chemical fume hood to prevent inhalation of dust or vapors.[5][10]
-
Incompatible Substances: Keep acids and strong oxidizing agents away from the handling area, as they can react with cyanides to produce highly toxic and flammable hydrogen cyanide gas.[7]
-
Working Alone: Never work with cyanides alone or after hours.[7]
Storage Requirements
-
Store this compound in a cool, dry, and well-ventilated area.[4]
-
Keep containers tightly closed and store in a locked poisons cupboard, segregated from incompatible materials.[7][10]
-
Protect containers from physical damage.[10]
Caption: Experimental workflow for handling this compound.
Emergency Response Plan
Immediate and correct response to an exposure is critical.
Signs of Exposure
Symptoms of cyanide poisoning can appear rapidly and include irritation of the nose and throat, headache, dizziness, nausea, difficulty breathing, and convulsions.[8][11]
First Aid Measures
-
General: Remove the affected individual from the source of exposure immediately, if safe to do so. Call for emergency medical services and inform them of the cyanide exposure.[5][9]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, start artificial respiration using a bag-valve-mask; do not use mouth-to-mouth resuscitation.[11][12]
-
Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing all contaminated clothing.[5][9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[5][6]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[6][12]
Caption: Emergency response logic for cyanide exposure.
Disposal Plan: Decontamination and Waste Management
Proper decontamination and waste disposal are crucial to prevent environmental contamination and secondary exposure.
Decontamination
-
Surface Cleaning: All work surfaces, glassware, and equipment contaminated with cyanide must be decontaminated.[5] This should be done within a fume hood.[10]
-
Procedure: First, clean surfaces with a pH 10 buffer solution. Follow this with a freshly prepared 10% bleach solution.[10]
Waste Disposal
-
Hazardous Waste: All waste containing this compound, including contaminated PPE, absorbent paper, and cleaning materials, must be treated as hazardous waste.[5]
-
Containerization:
-
Collection: Arrange for the collection of hazardous waste through your institution's Environmental Health & Safety (EH&S) department. Do not pour any cyanide-containing waste down the drain.[5]
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. scbt.com [scbt.com]
- 3. biosynth.com [biosynth.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 6. ipo.rutgers.edu [ipo.rutgers.edu]
- 7. adelaide.edu.au [adelaide.edu.au]
- 8. Cyanide Hazard Alert | Workplace Safety North [workplacesafetynorth.ca]
- 9. bu.edu [bu.edu]
- 10. lsuhsc.edu [lsuhsc.edu]
- 11. monash.edu [monash.edu]
- 12. npis.org [npis.org]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
